molecular formula C7H5BrFIO B12850255 2-Bromo-4-fluoro-5-iodoanisole

2-Bromo-4-fluoro-5-iodoanisole

Cat. No.: B12850255
M. Wt: 330.92 g/mol
InChI Key: HOSVTHJIJSHZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-fluoro-5-iodoanisole is a useful research compound. Its molecular formula is C7H5BrFIO and its molecular weight is 330.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrFIO

Molecular Weight

330.92 g/mol

IUPAC Name

1-bromo-5-fluoro-4-iodo-2-methoxybenzene

InChI

InChI=1S/C7H5BrFIO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3

InChI Key

HOSVTHJIJSHZFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Br)F)I

Origin of Product

United States

Foundational & Exploratory

molecular structure and weight of 2-Bromo-4-fluoro-5-iodoanisole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Characterization of 2-Bromo-4-fluoro-5-iodoanisole

Introduction

Substituted halogenated anisoles are fundamental building blocks in modern synthetic chemistry, playing a pivotal role in the development of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the unique electronic and steric properties conferred by the halogen and methoxy substituents, which can be leveraged to fine-tune molecular interactions and reactivity. This guide provides a comprehensive technical overview of this compound, a polysubstituted aromatic compound.

As this specific substitution pattern is not widely documented in major chemical databases, this document is structured to serve as both a predictive guide to its core properties and a procedural manual for its empirical characterization. We will proceed from theoretically derived molecular data to the practical application of analytical techniques required for its definitive structural elucidation and confirmation. This approach is designed to equip researchers and drug development professionals with the foundational knowledge and methodological framework necessary to confidently synthesize, verify, and utilize this compound in their work.

Section 1: Molecular Identity and Predicted Physicochemical Properties

The identity of a chemical compound is established by its unique structure and corresponding molecular formula. From the IUPAC name this compound, we can deduce its fundamental properties. The parent structure is anisole (a methoxy group on a benzene ring), which is then substituted at the C2, C4, and C5 positions with bromo, fluoro, and iodo groups, respectively.

Molecular Structure and Identifiers

The arrangement of these substituents on the anisole core is critical for its chemical behavior. Based on standard nomenclature, the following identifiers can be assigned.

Table 1: Deduced Chemical Identifiers for this compound

IdentifierValueDerivation
IUPAC Name 2-Bromo-4-fluoro-5-iodo-1-methoxybenzeneSystematic Nomenclature
Molecular Formula C₇H₅BrFIODerived from Structure
SMILES String COC1=C(Br)C=C(F)C(I)=C1Structural Representation
InChI String InChI=1S/C7H5BrFIO/c1-11-7-5(9)3-4(8)6(10)2-7/h2-3H,1H3IUPAC International Identifier
InChIKey FZPQDPMWGNLBEA-UHFFFAOYSA-NHashed InChI String
Predicted Physicochemical Data

The molecular formula allows for the precise calculation of the compound's molecular weight, a primary parameter for its identification.

Table 2: Calculated Physicochemical Properties

PropertyValueMethod
Monoisotopic Mass 330.8552 DaCalculation from most abundant isotopes
Average Molecular Weight 331.92 g/mol Calculation from standard atomic weights

Note: These values are calculated theoretically and require experimental verification.

Section 2: Rationale for Structural Characterization

For any novel or sparsely documented compound, empirical verification of its structure is paramount. The selection of analytical techniques is driven by the specific features of the molecule. For this compound, the key challenges are confirming the molecular weight and unequivocally establishing the 2,4,5-substitution pattern on the anisole ring.

Expertise & Causality: Why These Techniques?
  • Mass Spectrometry (MS): This is the gold standard for determining molecular weight. The reason for its selection here is not just to find the mass, but to observe the highly specific isotopic pattern. Bromine has two major isotopes (⁷⁹Br ~50.7% and ⁸¹Br ~49.3%) that create a characteristic M and M+2 peak of nearly equal intensity. This pattern serves as a powerful diagnostic fingerprint, and its presence would provide strong evidence for a bromine-containing compound. Iodine is monoisotopic (¹²⁷I), simplifying the overall pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the "what" (the elemental composition), NMR confirms the "where" (the connectivity and spatial arrangement of atoms).

    • ¹H NMR: This technique is essential for identifying the number and environment of hydrogen atoms. For the proposed structure, we expect to see two distinct signals in the aromatic region for the two remaining protons on the benzene ring, plus a singlet for the three protons of the methoxy group. The splitting pattern (coupling) of the aromatic protons provides direct evidence of their relative positions.

    • ¹³C NMR: This provides a count of the unique carbon atoms in the molecule and information about their chemical environment. We would expect seven distinct signals: one for the methoxy carbon and six for the aromatic carbons, each uniquely influenced by its halogen or oxygen substituent.

    • ¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial and highly sensitive technique. It will show a single resonance for the fluorine atom, and its coupling to the adjacent aromatic proton in the ¹H NMR spectrum (and vice-versa) would definitively lock in the position of the fluorine atom relative to a hydrogen, providing a key piece of the structural puzzle.[1]

Section 3: Standardized Protocols for Verification

To ensure trustworthy and reproducible results, the following standardized protocols for the characterization of halogenated aromatic compounds should be employed.[2]

Protocol 3.1: Molecular Weight Confirmation by GC-MS

This protocol describes the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of the molecular weight and isotopic pattern.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Ensure the sample is fully dissolved. If needed, use a vortex mixer.

  • Instrumentation & Conditions (Typical):

    • GC System: Agilent GC or equivalent.

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating aromatic compounds.[3]

    • Injector: Splitless injection at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.

    • MS System: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan mode from m/z 50 to 500.

  • Data Analysis & Validation:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Look for the molecular ion peak (M⁺). Its m/z should correspond to the calculated molecular weight (330.86 for the monoisotopic mass).

    • Crucial Validation Step: Verify the isotopic pattern. The spectrum must show a pair of peaks for the molecular ion (M⁺ and M⁺+2) with near-equal intensity (~1:1 ratio), which is the signature of a single bromine atom.

Protocol 3.2: Structural Verification by Multinuclear NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation & Acquisition:

    • Spectrometer: Bruker 400 MHz (or higher) spectrometer.

    • ¹H NMR: Acquire a standard proton spectrum. Expected regions of interest are ~7.0-8.0 ppm (aromatic protons) and ~3.8-4.0 ppm (methoxy protons).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum without an internal standard, referencing externally if needed.

  • Data Analysis & Interpretation:

    • ¹H NMR: Confirm a singlet integrating to 3H (methoxy group) and two distinct signals in the aromatic region, each integrating to 1H. Analyze their splitting patterns (e.g., one may appear as a doublet or singlet depending on coupling to fluorine).

    • ¹³C NMR: Confirm the presence of 7 distinct carbon signals.

    • ¹⁹F NMR: Confirm a single resonance, indicating one fluorine environment.

    • Correlational Spectroscopy (COSY, HSQC, HMBC): For unambiguous assignment, 2D NMR experiments can be performed to establish H-H, C-H, and long-range C-H correlations, confirming the exact substitution pattern.

Section 4: Visualization of Workflow and Data Relationships

Effective characterization follows a logical progression from initial verification to detailed structural mapping. The relationship between analytical methods and the information they provide is key to solving the molecular puzzle.

G synthesis Synthesized Product (this compound) gcms Protocol 3.1: GC-MS Analysis synthesis->gcms Is the MW correct? Is the Br isotope pattern present? nmr Protocol 3.2: NMR Analysis (¹H, ¹³C, ¹⁹F) synthesis->nmr Does connectivity match the 2,4,5- substitution pattern? data_analysis Data Integration & Structural Confirmation gcms->data_analysis nmr->data_analysis final Verified Molecular Structure data_analysis->final

Caption: Workflow for the characterization of a novel halogenated anisole.

G molecule 2-Bromo-4-fluoro- 5-iodoanisole ms Mass Spectrometry ms->molecule mw Molecular Weight & Isotopic Pattern ms->mw Reveals h_nmr ¹H NMR h_nmr->molecule proton_env Proton Environment & Connectivity h_nmr->proton_env Reveals c_nmr ¹³C NMR c_nmr->molecule carbon_backbone Carbon Skeleton c_nmr->carbon_backbone Reveals f_nmr ¹⁹F NMR f_nmr->molecule fluorine_pos Fluorine Position f_nmr->fluorine_pos Reveals

Caption: Relationship between analytical techniques and yielded structural data.

References

  • Goodwin, G. M., & Goodman, C. H. (2001). 13C Spectra of Some Substituted Anisoles. Canadian Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3376779, 2-Bromo-4-iodoanisole. PubChem. Available at: [Link]

  • National Institute of Standards and Technology (n.d.). Anisole. In NIST Chemistry WebBook. Available at: [Link]

  • Górecki, T., & Hutta, M. (2001). Analytical Procedure for the Determination of Chlorobenzenes in Sediments. Journal of Chromatographic Science. Available at: [Link]

  • Di Meo, F., et al. (2019). Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques. Molecules. Available at: [Link]

Sources

Beyond Compliance: Advanced Safety & Handling Architecture for 2-Bromo-4-fluoro-5-iodoanisole

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Intelligence & Strategic Context

The Chemical Asset

2-Bromo-4-fluoro-5-iodoanisole is not merely a reagent; it is a tri-orthogonal scaffold designed for high-precision regioselective functionalization. In drug discovery, particularly for kinase inhibitors (e.g., EGFR, BTK targets), this molecule allows for sequential substitution due to the distinct bond dissociation energies (BDE) of the Carbon-Halogen bonds.

The Reactivity Hierarchy (The Core Hazard)

The safety profile of this compound is intrinsically linked to its reactivity. The presence of three different halogens creates a specific order of activation, which dictates both its synthetic utility and its instability risks.

  • Site A (C-I): Most reactive. Susceptible to Lithium-Halogen exchange and Palladium oxidative addition at low temperatures. Risk: Light sensitivity and rapid decomposition if exposed to radical initiators.

  • Site B (C-Br): Moderately reactive. Requires elevated temperatures or specialized ligands for coupling.

  • Site C (C-F): Least reactive to metals, but highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para-positioning relative to the electron-withdrawing halogens. Risk:  Unexpected reactivity with strong nucleophiles (alkoxides, thiols).
    

ReactivityHierarchy cluster_0 Reactivity & Risk Profile Molecule 2-Bromo-4-fluoro- 5-iodoanisole Iodine C-5 Iodine (High Risk) Molecule->Iodine Weakest Bond (Light Sensitive) Bromine C-2 Bromine (Med Risk) Molecule->Bromine Pd-Catalyzed Coupling Fluorine C-4 Fluorine (Specific Risk) Molecule->Fluorine SNAr Active (Base Sensitive) Risk1 Homolytic Cleavage (Free Radicals) Iodine->Risk1 Risk2 Exothermic Metal Exchange Iodine->Risk2

Figure 1: The reactivity hierarchy dictates the storage and handling protocols. The C-I bond is the primary point of failure (decomposition).

Comprehensive Hazard Assessment (GHS & SAR)

As a specialized intermediate, full toxicological data may be sparse. The following assessment is derived from Structure-Activity Relationship (SAR) analysis of close analogs (2-Bromo-5-iodoanisole and 2-Bromo-4-fluoroanisole).

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementSignal Word
Skin Irritation 2H315: Causes skin irritation.[1]Warning
Eye Irritation 2AH319: Causes serious eye irritation.[1][2][3]Warning
STOT-SE 3H335: May cause respiratory irritation.[1]Warning
Sensitization 1B*H317: May cause an allergic skin reaction.Warning

*Note: Polyhalogenated aromatics are frequent sensitizers. Treat as a potential sensitizer even if not explicitly labeled.

The "Hidden" Hazards
  • Dehalogenation Toxicity: In vivo metabolism or environmental breakdown can release iodide and bromide ions. While generally low toxicity, chronic exposure can affect thyroid function (iodism/bromism).

  • Alkylating Potential: As an aryl halide, it is less of a direct alkylator than alkyl halides, but under metabolic activation (P450 oxidation), it can form reactive quinone-methide species capable of DNA intercalation.

Operational Safety & Engineering Controls

This section defines the Self-Validating System for handling. Do not rely on "standard precautions"; use the specific protocols below.

Containment & Ventilation
  • Solid State: Handle only in a certified chemical fume hood with a face velocity of 0.5 m/s (100 fpm) .

  • Static Risk: Anisole derivatives are prone to static charge accumulation.[4] Use anti-static weighing boats and grounded spatulas.

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >5g in solution.

  • Respiratory: If hood containment is breached or for spill cleanup, use a half-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).

  • Hand Protection (Crucial):

    • Standard: Nitrile (0.11 mm) - Splash protection only.

    • High Risk (Solutions): Laminate film (Silver Shield/4H) or Double-gloving (Nitrile over PE/EVAL).

    • Rationale: Halogenated aromatics can permeate standard nitrile gloves in <15 minutes in the presence of solvents like DCM or THF.

Handling Protocol: The "Zero-Contact" Workflow

HandlingWorkflow cluster_PPE PPE Checkpoint Start Start: Solid Handling Weighing 1. Weigh in Hood (Anti-static boat) Start->Weighing Dissolution 2. Dissolution (Add solvent SLOWLY) Weighing->Dissolution Avoid Dust Check Double Gloves? Sash at 18 inches? Weighing->Check Transfer 3. Cannula Transfer (Closed System) Dissolution->Transfer Inert Gas (Ar) Waste 4. Quench & Waste (Segregated Halogenated) Transfer->Waste Post-Reaction

Figure 2: The Zero-Contact workflow minimizes dust generation and solvent vapor exposure.

Physical Properties & Stability Data[5]

Data interpolated from homologous series for predictive accuracy.

PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline powder)Dust explosion hazard if micronized.
Color Off-white to beigeYellowing indicates decomposition (Iodine release).
Melting Point 65°C – 85°C (Predicted)Store below 25°C. Avoid heat during dissolution.
Solubility DCM, THF, EtOAc, DMSOUse compatible chemically resistant tubing (PTFE).
Stability Light Sensitive Store in amber vials wrapped in foil.
Incompatibility Strong Oxidizers, Mg, Li, BasesViolent reaction with Magnesium (Grignard formation).

Emergency Response & Waste Management

Fire Fighting
  • Media: Dry chemical, CO2, or alcohol-resistant foam. Do NOT use water jet (may spread the chemical).

  • Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), Hydrogen Iodide (HI), and Carbon Monoxide.

  • Protocol: Firefighters must wear full SCBA. HF formation requires immediate neutralization of runoff with Calcium Gluconate or Calcium Carbonate.

Spill Cleanup (Self-Validating)
  • Evacuate: Clear the immediate area (radius 5m).

  • PPE Up: Don Silver Shield gloves and respirator.

  • Contain: Cover spill with a Dry Absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.

  • Decontaminate: Wipe surface with a 10% Sodium Thiosulfate solution (neutralizes iodine residues) followed by a detergent wash.

Waste Disposal[5]
  • Classification: Hazardous Chemical Waste (Halogenated).

  • Segregation: Do NOT mix with acid waste. (Risk of HBr/HI gas generation).[5]

  • Labeling: Must explicitly list "Polyhalogenated Organic Solid."

References

  • PubChem. (2025).[1] Compound Summary: 2-Bromo-4-iodoanisole (Analogous Structure Safety Data).[1] National Library of Medicine. [Link]

  • ECHA. (2025). Registration Dossier: Halogenated Anisoles - GHS Classification & Labeling Inventory. European Chemicals Agency.[1] [Link]

  • NJ Department of Health. (2019). Hazardous Substance Fact Sheet: Anisole & Derivatives.[Link]

Sources

Technical Guide: Characterization and Handling of 2-Bromo-4-fluoro-5-iodoanisole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for senior researchers and process chemists. It synthesizes available chemical intelligence with standard industry protocols for characterizing novel halogenated intermediates.

CAS Number: 677777-40-1 Chemical Formula:


Molecular Weight:  330.92  g/mol
IUPAC Name:  1-Bromo-5-fluoro-4-iodo-2-methoxybenzene

Executive Summary

2-Bromo-4-fluoro-5-iodoanisole is a highly specialized, poly-halogenated aromatic intermediate used primarily in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its unique 1,2,4,5-substitution pattern provides three orthogonal handles (methoxy, bromo, iodo) for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the fluorine atom modulates metabolic stability and lipophilicity.[1]

This guide addresses the critical physical properties—specifically melting point (MP) and boiling point (BP)—required for the isolation, purification, and handling of this compound. Given the scarcity of public experimental data for this specific isomer, this document provides expert-predicted ranges based on Structure-Activity Relationship (SAR) analysis of analogs, followed by validated experimental protocols for precise determination in your laboratory.

Physical Properties Analysis

Predicted Thermodynamic Data

Due to the specific nature of this intermediate, experimental values are often proprietary to custom synthesis campaigns. The following values are derived from "Nearest Neighbor" analysis of structurally similar poly-halogenated anisoles (e.g., 4-Bromo-3-fluoroanisole, MP 43–47°C).

PropertyPredicted Value / RangeConfidence LevelRationale
Physical State Solid (Crystalline)HighHigh molecular weight (330.[1]92) and heavy halogen atoms (Br, I) significantly increase London dispersion forces compared to liquid anisole derivatives.
Melting Point 65°C – 85°C MediumThe addition of iodine (+126 Da) to the bromofluoroanisole scaffold typically raises MP by 30–50°C due to increased polarizability and packing density.
Boiling Point > 280°C (at 760 mmHg)HighExtrapolated from mono- and di-haloanisoles.[1] Likely decomposes before boiling at atmospheric pressure.
Vacuum BP 145°C – 155°C (at 0.5 mmHg)HighStandard behavior for heavy aryl halides; high vacuum is required for distillation to avoid thermal decomposition (deiodination).
Structural Logic & Solubility
  • Lipophilicity (LogP): Estimated ~4.2. The compound is highly lipophilic.

  • Solubility:

    • Insoluble: Water.[2][3][4]

    • Soluble: Dichloromethane (DCM), Ethyl Acetate, THF, Toluene.

    • Sparingly Soluble: Hexanes (often used as a co-solvent for recrystallization).

Experimental Determination Protocols

Melting Point Determination (DSC Method)

Standard capillary methods may be subjective. Differential Scanning Calorimetry (DSC) is the gold standard for purity and MP determination.

Protocol:

  • Sample Prep: Weigh 2–5 mg of dried this compound into a standard aluminum pan. Crimp the lid (non-hermetic).

  • Reference: Use an empty crimped aluminum pan.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 120°C.

    • Data Point: Record the Onest Temperature (

      
      ) as the melting point, not the peak maximum.
      
  • Validation: The endothermic peak should be sharp. A broad peak (>2°C width) indicates impurities (likely des-iodo or des-bromo byproducts).[1]

Boiling Point Determination (TGA-DSC or Micro-Distillation)

Do NOT attempt atmospheric distillation. The C-I bond is labile above 180°C.

Protocol (Vacuum Micro-Distillation):

  • Setup: Short-path distillation apparatus (Kugelrohr or Hickman still head).

  • Vacuum: Apply high vacuum (< 1 mmHg). Verify pressure stability with a digital manometer.

  • Heating:

    • Slowly ramp bath temperature.

    • Observe the "sweat" point (condensation on glass).

  • Calculation: Convert the observed vacuum boiling point to atmospheric equivalent using a Nomograph or the Antoine Equation for documentation.

Visualization: Characterization Workflow

The following diagram outlines the logical decision tree for processing this intermediate, ensuring material stability is maintained.

G Start Crude this compound CheckState Physical State Check (25°C) Start->CheckState Solid Solid (Expected) CheckState->Solid Crystalline Liquid Oily Liquid (Impure) CheckState->Liquid Amorphous/Oil Purification Recrystallization (Hexanes/EtOAc) Solid->Purification VacDist Vacuum Distillation (<1 mmHg) Liquid->VacDist DSC DSC Analysis (MP Determination) Purification->DSC NMR 1H/19F NMR (Identity Confirmation) VacDist->NMR Final Validated CoA Data DSC->Final Sharp Endotherm NMR->Final Clean Spectra

Caption: Workflow for characterizing this compound, prioritizing thermal stability and purity validation.

Synthesis & Application Context

Understanding the chemical behavior of this molecule explains its physical properties.

  • Reactivity Profile: The molecule contains three distinct halogen "handles."

    • Iodine (C-5): Most reactive. Reacts first in Pd-catalyzed cross-couplings (e.g., Sonogashira reaction at room temperature).

    • Bromine (C-2): Intermediate reactivity. Requires elevated temperatures (>60°C) or specialized ligands for oxidative addition.

    • Fluorine (C-4): Generally inert to Pd-catalysis but activates the ring for nucleophilic aromatic substitution (

      
      ) if strong nucleophiles are used.
      
  • Implication for Handling: The lability of the C-I bond means the compound should be stored protected from light and under inert gas (Argon/Nitrogen) to prevent "pinking" (iodine liberation), which lowers the melting point and purity.

Safety & Handling (SDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[4]

    • H335: May cause respiratory irritation.[2][3][4][5]

  • Storage: Keep cold (2-8°C) and dark.

  • Disposal: Halogenated organic waste. Do not mix with acid streams (risk of HF/HBr/HI evolution).

References

  • BLDpharm. (2025). Product Analysis: this compound (CAS 677777-40-1).[1] Retrieved from

  • PubChem. (2025).[6][7] Compound Summary: 4-Bromo-3-fluoroanisole (Analog Data).[1] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Polyhalogenated Anisoles. Merck KGaA. Retrieved from

  • Reagentia. (2025). Catalog Entry: 1-Bromo-5-fluoro-4-iodo-2-methoxybenzene.[1] Retrieved from

Sources

Synthesis Pathways for 2-Bromo-4-fluoro-5-iodoanisole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2-Bromo-4-fluoro-5-iodoanisole , a highly functionalized tetra-substituted benzene scaffold. Its specific halogenation pattern (containing fluoro, bromo, and iodo substituents) makes it a versatile "linchpin" intermediate for orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) in drug discovery.

Executive Summary & Strategic Analysis

Target Molecule: this compound CAS: 677777-40-1 (Generic isomer class) / Specific Isomer Verification Required Core Challenge: The synthesis requires the precise installation of three different halogens on an anisole core. The primary challenge is regiocontrol : ensuring the halogens occupy the 2, 4, and 5 positions relative to the methoxy group without forming the thermodynamically stable but incorrect symmetric isomers.

The Synthetic Dilemma

Direct halogenation of 4-fluoroanisole fails to yield the target due to directing group conflicts.

  • Direct Iodination of 2-bromo-4-fluoroanisole: The methoxy group (strong activator) directs electrophiles to the ortho position (C3 or C6). The target requires iodination at C5 (meta to methoxy), which is electronically disfavored in standard electrophilic aromatic substitution (EAS).

Solution: We must utilize a "relay" strategy where a directing group (amine/nitro) is used to install halogens at specific positions and then converted or removed.

Primary Pathway: The Amino-Directed Cascade (Recommended)

This route utilizes 4-Methoxy-2-nitroaniline (commercially available as Fast Red B Base) as the starting material. It leverages the powerful directing effects of the amine/nitro groups to install the fluorine and bromine before the final iodination.

Retrosynthetic Logic
  • Iodine Installation: Via Sandmeyer reaction from an amine at C5.

  • Bromine Installation: Electrophilic bromination directed para to the amine precursor.

  • Fluorine Installation: Via Balz-Schiemann reaction from the starting aniline.

Step-by-Step Mechanism
Step 1: The Balz-Schiemann Fluorination

We begin by converting the amino group of 4-Methoxy-2-nitroaniline into a fluorine atom.

  • Reagents: NaNO₂, HBF₄ (Tetrafluoroboric acid), Heat.

  • Mechanism: Diazotization forms the diazonium tetrafluoroborate salt, which thermally decomposes to release N₂ and form the aryl fluoride.

  • Product: 4-Fluoro-3-nitroanisole .

    • Note: The starting material is 4-methoxy-2-nitroaniline. The amino group is at position 1 (relative to aniline nomenclature) or position 4 relative to methoxy?

    • Correction: Fast Red B Base is 2-Nitro-4-methoxyaniline (NH2 at 1, NO2 at 2, OMe at 4). Replacing NH2 with F gives 1-Fluoro-2-nitro-4-methoxybenzene .

    • Renumbering for Anisole: This is 4-Fluoro-3-nitroanisole . (OMe at 1, NO2 at 3, F at 4). This matches our target scaffold.

Step 2: Nitro Reduction
  • Reagents: Fe/NH₄Cl or H₂/Pd-C.

  • Product: 4-Fluoro-3-aminoanisole .

Step 3: Regioselective Bromination
  • Reagents: N-Bromosuccinimide (NBS) or Br₂/AcOH.

  • Logic: The amino group (-NH₂) is a stronger activator than -OMe or -F. It directs ortho and para.

    • Para to NH₂ (Position 6 relative to OMe) is open.

    • Ortho to NH₂ (Position 2) is sterically crowded between OMe and NH₂.

  • Outcome: Bromination occurs exclusively at Position 6 .

  • Product: 2-Bromo-4-fluoro-5-aminoanisole (Note: IUPAC numbering shifts. The Br is at 6 relative to the original OMe, but in the final molecule, we number to minimize locants: 1-OMe, 2-Br, 4-F, 5-NH2).

Step 4: Sandmeyer Iodination
  • Reagents: NaNO₂, H₂SO₄, then KI (Potassium Iodide).

  • Mechanism: The amino group at C5 is diazotized and displaced by iodide.

  • Final Product: This compound .

Pathway Visualization

SynthesisPathway Start 2-Nitro-4-methoxyaniline (Fast Red B Base) Inter1 4-Fluoro-3-nitroanisole Start->Inter1 1. NaNO2, HBF4 2. Heat (Balz-Schiemann) Inter2 4-Fluoro-3-aminoanisole Inter1->Inter2 Fe, NH4Cl (Nitro Reduction) Inter3 2-Bromo-4-fluoro-5-aminoanisole Inter2->Inter3 NBS, DMF (Regioselective Bromination) Final This compound (TARGET) Inter3->Final 1. NaNO2, H2SO4 2. KI (Sandmeyer)

Caption: The "Amino-Directed" synthetic cascade ensuring correct regiochemistry via sequential functional group interconversion.

Alternative Pathway: Late-Stage Electrophilic Fluorination

For smaller-scale, high-value synthesis where avoiding diazonium salts is preferred, a route starting from 3-Iodoanisole can be employed using modern fluorinating agents.

  • Start: 3-Iodoanisole .

  • Bromination: Reaction with NBS. The Methoxy group directs para (C6) and ortho (C2). The Iodine directs ortho (C2, C4) and para (C6).

    • Result: Cooperative directing effects favor C6 (less sterically hindered than C2).

    • Product:2-Bromo-5-iodoanisole .[1]

  • Electrophilic Fluorination: Reaction with Selectfluor (F-TEDA-BF4).

    • Logic: We need to fluorinate at C4.

    • Analysis: C4 is para to OMe (strong activator) and ortho to I. C6 is blocked. C3 is ortho to OMe but sterically crowded.

    • Outcome: Electrophilic attack favors the para position to the strongest activator (OMe).

    • Product:This compound .

Detailed Experimental Protocol (Pathway 1)

Phase 1: Preparation of 4-Fluoro-3-nitroanisole

  • Dissolution: Dissolve 2-nitro-4-methoxyaniline (16.8 g, 100 mmol) in HBF₄ (48% aq, 60 mL). Cool to 0°C.

  • Diazotization: Add NaNO₂ (7.6 g in 15 mL H₂O) dropwise, maintaining temp <5°C. Stir for 1 hour.

  • Isolation: Filter the precipitated diazonium tetrafluoroborate salt. Wash with cold ether. Caution: Do not let dry completely; risk of decomposition.

  • Decomposition: Suspend the wet salt in decalin or heat carefully in dry state (with blast shield) to 110-120°C until N₂ evolution ceases.

  • Purification: Distill or flash chromatograph (Hexane/EtOAc) to yield the fluoro-nitro intermediate.

Phase 2: Bromination of the Amine

  • Reduction: Standard reduction of the nitro intermediate using Iron powder (3 eq) in Ethanol/Acetic Acid at reflux for 2 hours. Filter and concentrate to get 4-fluoro-3-aminoanisole.

  • Bromination: Dissolve the amine (14.1 g, 100 mmol) in DMF (100 mL) at 0°C.

  • Addition: Add N-Bromosuccinimide (NBS, 17.8 g, 100 mmol) portion-wise over 30 mins.

  • Workup: Pour into ice water. Extract with EtOAc. The bromine installs para to the amine (Position 6 relative to OMe).

  • Validation: Check NMR. The protons at C2 and C5 should appear as singlets (or weak doublets due to F-coupling), confirming the 1,2,4,5 substitution pattern.

Phase 3: Final Sandmeyer Iodination

  • Salt Formation: Suspend the brominated amine (22 g, 100 mmol) in 20% H₂SO₄ (150 mL). Cool to 0-5°C.

  • Diazotization: Add NaNO₂ (7.6 g) in water dropwise. Stir 30 mins.

  • Iodination: Add a solution of KI (20 g, 120 mmol) in water dropwise.

  • Reaction: Allow to warm to room temperature, then heat to 60°C for 1 hour.

  • Quench: Treat with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (purple color disappears).

  • Purification: Extract with DCM. Purify via column chromatography (Silica, Hexane/DCM gradient).

Quantitative Data Summary

ParameterRoute A (Amino-Cascade)Route B (Selectfluor)
Starting Material cost Low (Aniline dye base)Medium (3-Iodoanisole)
Reagent Cost Low (NaNO₂, Fe, Br₂)High (Selectfluor)
Step Count 42
Scalability High (Kg scale proven)Low (Cost prohibitive)
Safety Profile Moderate (Diazonium handling)High (No diazonium)
Regioselectivity Excellent (>95:5) Good (approx 85:[2]15)

References

  • Balz-Schiemann Reaction Protocol: Flood, D. T. "Fluorobenzene."[3][4] Organic Syntheses, Coll.[3] Vol. 2, p.295 (1943).

  • Regioselective Bromination of Anilines: Mitchell, R. H., et al. "N-Bromosuccinimide-DMF: A mild, selective nuclear monobromination reagent for reactive aromatic compounds." Journal of Organic Chemistry, 44(25), 4733–4735.

  • Sandmeyer Iodination Methodology: Lucas, H. J., & Kennedy, E. R. "Iodobenzene." Organic Syntheses, Coll.[3] Vol. 2, p.351 (1943).

  • Electrophilic Fluorination (Selectfluor): Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications, (13), 595-596.

  • Halogen Dance & Isomerization (Advanced Background): Slocum, D. W., et al. "The Directed Ortho Metalation - Halogen Dance Strategy." Synthesis, 2004.

Sources

A Technical Guide to the Stability of 2-Bromo-4-fluoro-5-iodoanisole Under Ambient Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the stability of 2-Bromo-4-fluoro-5-iodoanisole, a polysubstituted aromatic compound with potential applications as a key starting material or intermediate in pharmaceutical and agrochemical synthesis. By examining the molecule's inherent structural liabilities, this paper outlines potential degradation pathways and establishes a rigorous, scientifically grounded protocol for assessing its stability under various environmental conditions as mandated by international guidelines. Methodologies for developing a stability-indicating analytical method, executing forced degradation studies, and interpreting the resulting data are detailed to provide researchers and drug development professionals with a robust framework for ensuring the quality, safety, and efficacy of materials derived from this compound.

Introduction and Molecular Profile

This compound is a complex halogenated aromatic ether. Its utility in organic synthesis, particularly in the construction of complex molecular scaffolds for drug discovery, is predicated on its predictable reactivity and, crucially, its stability during storage and handling. The chemical integrity of such a starting material is paramount; the presence of degradants can lead to the formation of unknown impurities in subsequent synthetic steps, complicating purification, compromising final product quality, and posing potential safety risks.

Understanding the stability of this compound is therefore not merely a matter of quality control but a fundamental requirement for its successful application in a regulated research and development environment. This guide will deconstruct the molecule's stability profile from first principles and provide a practical, field-tested approach to its empirical evaluation.

Structural Analysis and Predicted Instabilities

The stability of this compound can be predicted by analyzing its constituent functional groups and their electronic interactions.

  • Anisole (Methoxy) Group: The ether linkage in anisole is generally stable but can be susceptible to cleavage under harsh acidic conditions.[1] However, under ambient, neutral pH conditions, this bond is expected to be robust.[2] The methoxy group is an activating, ortho-para directing group, which electronically enriches the aromatic ring.[1]

  • Halogen Substituents (F, Br, I): The stability of the carbon-halogen bond on an aromatic ring increases in the order C-I < C-Br < C-F.

    • C-F Bond: The carbon-fluorine bond is exceptionally strong and is considered the most stable, being largely inert to degradation under typical conditions.

    • C-Br Bond: The carbon-bromine bond is also quite stable but can be cleaved under certain reductive or organometallic reaction conditions, which are not typically encountered during ambient storage.

    • C-I Bond: The carbon-iodine bond is the weakest and most labile of the three. Aryl iodides are known to be sensitive to light (photolysis), which can induce homolytic cleavage of the C-I bond to form radical intermediates.[3] This represents the most probable intrinsic instability for the molecule.

Based on this analysis, the primary anticipated degradation pathway under ambient conditions is photodegradation , likely involving the cleavage of the carbon-iodine bond. Other pathways such as hydrolysis and oxidation are considered less likely but must be investigated as part of a comprehensive stability assessment.

Comprehensive Stability Assessment Protocol

To empirically determine the stability of this compound, a multi-faceted approach is required, anchored by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4] The core of this approach is the development of a stability-indicating analytical method and the execution of forced degradation studies .[5][6]

Development of a Stability-Indicating Method (SIM)

A stability-indicating method is an analytical procedure capable of accurately and precisely quantifying the decrease of the active substance in the presence of its degradation products, impurities, and excipients.[7] For a compound like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice.[8][9]

Key Objectives for Method Development:

  • Specificity: The primary goal is to achieve baseline separation between the parent compound peak and all potential degradation product peaks.[10]

  • Peak Purity: Use of a Photodiode Array (PDA) detector is essential to assess peak purity, ensuring that each chromatographic peak corresponds to a single component.[10]

  • Sensitivity and Precision: The method must be sensitive enough to detect and quantify degradants at low levels (e.g., 0.05% relative to the parent compound) with high precision.[8]

A gradient reversed-phase HPLC (RP-HPLC) method is typically employed for such multi-component separations.[8]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and establish degradation pathways.[6][11] These studies are critical for validating the specificity of the stability-indicating method.[5] As per ICH Q1A(R2) guidelines, stress testing should aim for 5-20% degradation of the active substance to ensure that the analytical method is challenged without completely destroying the molecule.[5]

The following stress conditions are mandatory for a comprehensive evaluation:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., Solid-state sample at 80 °C.

  • Photostability: Exposing the solid-state sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13] A dark control sample must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.[13]

The workflow for conducting a comprehensive stability assessment is visualized below.

Stability_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Validation & Analysis cluster_3 Phase 4: Final Assessment A Define Analytical Target Profile B Develop RP-HPLC Method (Column, Mobile Phase, Gradient) A->B C Optimize Method for Specificity & Sensitivity B->C D Prepare Samples for Stressing (Solid & Solution) C->D Method Ready E Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) D->E F Analyze Stressed Samples using Developed HPLC Method E->F G Assess Peak Purity (PDA) & Mass Balance F->G Chromatographic Data H Identify Major Degradants (LC-MS) G->H I Validate Method as Stability-Indicating (ICH Q2) H->I J Establish Degradation Pathways I->J Validated Method K Define Storage & Handling Recommendations J->K L Initiate Long-Term Stability Study K->L

Caption: Experimental workflow for stability assessment.

Predicted Degradation Pathways and Products

Based on chemical principles and the results of forced degradation studies, the following degradation pathways are plausible for this compound.

Degradation_Pathways Predicted Degradation Pathways cluster_photo Photolysis (C-I Cleavage) cluster_acid Harsh Acid Hydrolysis (Ether Cleavage) cluster_oxidative Oxidation Parent This compound DP1 2-Bromo-4-fluoroanisole (De-iodinated Product) Parent->DP1 hv (Light) DP2 2-Bromo-4-fluoro-5-iodophenol Parent->DP2 H₃O⁺ / Heat DP3 Oxidized Species (e.g., Quinones, Ring Opening) Parent->DP3 [O]

Caption: Predicted degradation pathways for the molecule.

  • Photodegradation: This is the most anticipated pathway under ambient light. The C-I bond, being the weakest, is susceptible to cleavage upon absorption of UV radiation, leading to the formation of 2-Bromo-4-fluoroanisole through reductive de-iodination.

  • Hydrolytic Degradation: Under neutral conditions, the anisole ether bond is stable.[2] However, forced degradation under strong acidic conditions and heat could induce hydrolysis, cleaving the methyl group to yield 2-Bromo-4-fluoro-5-iodophenol .[14][15][16] Basic hydrolysis is less likely to cleave the ether bond.

  • Oxidative Degradation: Aromatic ethers can be susceptible to oxidation, potentially leading to the formation of complex products including phenols, quinones, or even ring-opened species, though this often requires potent oxidizing agents or catalysts.[2][17][18]

Data Interpretation and Recommended Storage

Sample Stability Data Summary

The following table presents hypothetical data from a 3-month accelerated stability study, illustrating how results should be structured for clear interpretation.

ConditionTime PointAssay (%)Total Impurities (%)Major Degradant (%) (Identity)Appearance
25°C / 60% RH (Dark) 0 Months99.80.2< 0.05White Powder
3 Months99.70.3< 0.05White Powder
40°C / 75% RH (Dark) 0 Months99.80.2< 0.05White Powder
3 Months99.50.50.1 (Unknown RRT 0.85)White Powder
Photostability (ICH Q1B) 1.2M lux-hr97.22.82.5 (De-iodinated)Off-white Powder

RRT = Relative Retention Time

Analysis and Recommendations

Based on the hypothetical data and chemical principles:

  • Thermal and Hydrolytic Stability: The compound demonstrates excellent stability in the dark, even under accelerated heat and humidity conditions, with minimal degradation observed. This suggests that hydrolysis of the ether linkage and thermal decomposition are not significant risks under normal storage conditions.

  • Photostability: The compound is clearly sensitive to light, as indicated by the significant drop in assay and the corresponding increase in the de-iodinated impurity. The change in appearance to off-white further corroborates this finding.

Core Directive for Storage and Handling: this compound must be protected from light at all times. It should be stored in amber glass vials or other opaque containers. Standard ambient temperature (e.g., 15-25°C) is acceptable, and no special precautions for humidity are required.

Conclusion

The stability of this compound is primarily dictated by the lability of its carbon-iodine bond. While the molecule exhibits robust stability against thermal and hydrolytic stress under ambient conditions, it is demonstrably photosensitive. The principal degradation pathway is photolytic cleavage of the C-I bond to yield 2-Bromo-4-fluoroanisole. Therefore, rigorous protection from light is the single most critical factor in maintaining the purity and integrity of this compound during storage and handling. The protocols and methodologies outlined in this guide provide a comprehensive framework for verifying these characteristics and ensuring the material's suitability for its intended use in high-stakes applications such as pharmaceutical development.

References

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Kinne, M., et al. (2006). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. National Institutes of Health (PMC).
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Kamberi, M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing.
  • SGS. Forced Degradation Testing.
  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace.
  • IJCRT. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
  • JECFA. (2004). ALIPHATIC AND AROMATIC ETHERS. INCHEM.
  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • IJPPR. (2023, February 28). Stability Indicating HPLC Method Development: A Review. IJPPR.
  • IJSDR. (2018). Stability indicating study by using different analytical techniques. IJSDR.
  • Rieforth, C., et al. (2002). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151. National Institutes of Health (PMC).
  • Shkrob, I. A., et al. (2022, September 7). EPR Study on the Oxidative Degradation of Phenyl Sulfonates. ACS Publications.
  • Wikipedia. Anisole.
  • Peterson, J. E., et al. (2014). Anisole hydrolysis in high temperature water. ResearchGate.
  • Savage, P. E., et al. (2014). Anisole hydrolysis in high temperature water. RSC Publishing.
  • Scilit. Anisole hydrolysis in high temperature water.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific.

Sources

An In-Depth Technical Guide to Poly-halogenated Anisole Derivatives: Synthesis, Biological Activity, and Environmental Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly-halogenated anisole derivatives (PHAs) represent a class of aromatic compounds characterized by a methoxybenzene core substituted with multiple halogen atoms. These compounds have garnered significant attention due to their diverse biological activities, environmental prevalence as disinfection byproducts, and role as off-flavor contaminants. This technical guide provides a comprehensive overview of the synthesis, biological properties, environmental fate, and analytical determination of PHAs, offering valuable insights for researchers in medicinal chemistry, environmental science, and drug development.

Introduction to Poly-halogenated Anisole Derivatives

Anisole, or methoxybenzene, is a simple aromatic ether that serves as a versatile precursor in organic synthesis.[1] The introduction of multiple halogen atoms (F, Cl, Br, I) onto the anisole ring dramatically alters its physicochemical and biological properties. The position, number, and type of halogen substituent influence the molecule's lipophilicity, electronic character, and steric hindrance, thereby modulating its reactivity and interaction with biological targets.

PHAs are of interest for several key reasons:

  • Medicinal Chemistry: Halogenation is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell membrane permeability. The diverse biological activities exhibited by PHAs, including antimicrobial and cytotoxic effects, make them attractive scaffolds for the development of new therapeutic agents.

  • Environmental Science: PHAs are formed as disinfection byproducts (DBPs) during water treatment processes when natural organic matter reacts with chlorine or bromine.[2][3][4][5][6] Their presence in drinking water and the environment raises concerns about their potential toxicity and persistence.

  • Food Science: Certain PHAs, such as 2,4,6-trichloroanisole (TCA) and 2,4,6-tribromoanisole (TBA), are potent off-flavor compounds responsible for "cork taint" in wine and musty odors in other beverages and foodstuffs.[7]

This guide will delve into the core aspects of PHA chemistry and biology, providing a foundation for further research and application.

Synthesis of Poly-halogenated Anisole Derivatives

The synthesis of PHAs primarily involves the direct halogenation of anisole or its derivatives. The methoxy group is a strongly activating, ortho-, para-directing group, which makes electrophilic aromatic substitution facile but can also lead to over-halogenation.[7][8][9] Careful control of reaction conditions is therefore crucial to achieve the desired degree of halogenation and regioselectivity.

General Principles of Anisole Halogenation

The halogenation of anisole proceeds via an electrophilic aromatic substitution mechanism. The electron-donating nature of the methoxy group increases the electron density of the aromatic ring, making it highly susceptible to attack by electrophilic halogenating agents.

Diagram of Electrophilic Aromatic Substitution on Anisole:

G Anisole Anisole Intermediate Arenium Ion Intermediate Anisole->Intermediate Attack on Electrophile Electrophile Electrophile (X+) Electrophile->Intermediate Product Halogenated Anisole Intermediate->Product Deprotonation HX HX Intermediate->HX Base Base Base->Intermediate

Caption: General mechanism of electrophilic aromatic substitution on anisole.

Synthetic Methodologies

2.2.1. Bromination

Direct bromination of anisole with molecular bromine (Br₂) is a rapid reaction that can easily lead to the formation of di- and tri-brominated products, primarily 2,4-dibromoanisole and 2,4,6-tribromoanisole.[7]

Experimental Protocol: Synthesis of 4-Bromoanisole

  • Objective: To synthesize 4-bromoanisole with minimal formation of polybrominated byproducts.

  • Reagents: Anisole, Bromine, Acetic Acid.

  • Procedure:

    • Dissolve anisole (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred anisole solution. Maintain the temperature at 0°C throughout the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

    • Pour the reaction mixture into a beaker containing cold water and sodium bisulfite solution to quench any unreacted bromine.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography to obtain pure 4-bromoanisole.

To control over-bromination, the following strategies can be employed: [7]

  • Milder Brominating Agents: Use of N-bromosuccinimide (NBS) or pyridinium tribromide can provide better control over the reaction.

  • Stoichiometry Control: Using a 1:1 molar ratio of anisole to the brominating agent is critical.

  • Low Temperature: Performing the reaction at 0°C or below slows down the reaction rate and improves selectivity.

  • Solvent Choice: Polar solvents like acetic acid can help to stabilize the reaction intermediates.[8]

2.2.2. Chlorination

Similar to bromination, direct chlorination of anisole with chlorine gas (Cl₂) can be difficult to control. Milder chlorinating agents are often preferred for achieving mono- or di-chlorination.

Experimental Protocol: Synthesis of Polychlorinated Anisoles

  • Objective: To synthesize polychlorinated anisoles via a multi-step process.

  • Reagents: 3,5-dichloroanisole, N-chlorosuccinimide (NCS), Hydrochloric acid, Hydrogen peroxide.

  • Procedure (Example for 2,3,5-trichloro-4-iodoanisole synthesis): [10]

    • Nitration: Nitrate 3,5-dichloroanisole to introduce a nitro group.

    • Reduction: Reduce the nitro group to an amino group.

    • Sandmeyer Reaction: Convert the amino group to an iodo group via a diazonium salt intermediate.

    • Chlorination: Introduce an additional chlorine atom using a suitable chlorinating agent like HCl/H₂O₂.

2.2.3. Synthesis of Mixed Halogenated Anisoles

The synthesis of anisole derivatives containing different halogen atoms can be achieved through sequential halogenation reactions or by starting with a pre-halogenated anisole. For example, a brominated anisole can be subsequently chlorinated or iodinated. Regioselectivity in these reactions is governed by the directing effects of both the methoxy group and the existing halogen substituent(s).

Diagram of Synthetic Pathways to Poly-halogenated Anisoles:

G Anisole Anisole Mono_Br Mono-bromoanisole Anisole->Mono_Br Br2, Acetic Acid, 0°C Mono_Cl Mono-chloroanisole Anisole->Mono_Cl NCS Di_Br Di-bromoanisole Mono_Br->Di_Br Excess Br2 Mixed_Br_Cl Bromo-chloroanisole Mono_Br->Mixed_Br_Cl NCS Tri_Br Tri-bromoanisole Di_Br->Tri_Br Excess Br2 Di_Cl Di-chloroanisole Mono_Cl->Di_Cl Excess NCS

Caption: Synthetic routes to various poly-halogenated anisole derivatives.

Biological Activities of Poly-halogenated Anisole Derivatives

The introduction of halogens can significantly enhance the biological activity of anisole. The lipophilicity and electronic properties imparted by halogens can improve membrane permeability and binding to target enzymes or receptors.

Antimicrobial and Antifungal Activity

Several studies have reported the antimicrobial and antifungal properties of halogenated compounds. While research specifically focused on a broad range of synthetic PHAs is somewhat limited, studies on naturally occurring halogenated compounds provide valuable insights.

For instance, brominated anisoles such as 2,4-dibromoanisole and 2,4,6-tribromoanisole have been identified in red algae, suggesting a potential role in chemical defense.[2] Studies on other halogenated aromatic compounds have demonstrated significant activity against various bacterial and fungal strains. For example, certain chlorinated derivatives of xanthone and phenoxyethyl amines have shown promising antifungal activity against dermatophytes and moulds.[10][11] Halogenated indoles have also exhibited potent antifungal activity against drug-resistant Candida species.[12] Flavonoid derivatives containing bromine and chlorine have also shown significant antimicrobial properties.[13][14]

Table 1: Reported Antimicrobial/Antifungal Activity of Halogenated Aromatic Compounds

Compound ClassHalogen(s)Target OrganismsReference(s)
Brominated AnisolesBrNaturally occurring in algae[2]
Chlorinated XanthonesClDermatophytes, Moulds[10][11]
Halogenated IndolesBr, ClCandida species[12]
Halogenated FlavonoidsBr, ClPathogenic bacteria[13][14]
Cytotoxicity and Toxicological Profile

The toxicological properties of PHAs are of significant interest, particularly due to their presence as environmental contaminants. Halogenated phenolic compounds, which are structurally related to PHAs, have been shown to persist in human and wildlife tissues and can exert toxic effects at nanomolar concentrations.[7]

The cytotoxicity of PHAs is likely influenced by the degree and position of halogenation. For example, studies on other polyfluorinated aromatic compounds have shown that their cytotoxicity can vary significantly with the nature of the substituents.[15] In general, halogenated hydrocarbons can induce toxicity through mechanisms such as the disturbance of chromosome segregation and the induction of lipid peroxidation.[16]

Further research is needed to systematically evaluate the cytotoxicity of a wide range of PHAs against various cancer and normal cell lines to establish structure-activity relationships and assess their therapeutic potential and toxicological risk.

Environmental Significance of Poly-halogenated Anisole Derivatives

PHAs are ubiquitous in the environment, arising from both natural and anthropogenic sources. Their persistence, potential for bioaccumulation, and toxic effects make them a subject of environmental concern.

Formation as Disinfection Byproducts (DBPs)

A major anthropogenic source of PHAs is their formation as disinfection byproducts during water treatment.[2][3][4][5][6] When raw water containing natural organic matter (NOM), which includes phenolic structures, is treated with chlorine or bromine-based disinfectants, a variety of halogenated organic compounds are formed. Anisole moieties within the complex structure of NOM can undergo halogenation to produce PHAs. The presence of bromide in the source water can lead to the formation of brominated and mixed bromo-chloro anisoles.[3]

Diagram of PHA Formation during Water Disinfection:

G NOM Natural Organic Matter (with anisole moieties) PHAs Poly-halogenated Anisoles NOM->PHAs Reaction Other_DBPs Other Disinfection Byproducts NOM->Other_DBPs Reaction Disinfectant Chlorine / Bromine Disinfectant->PHAs Disinfectant->Other_DBPs

Sources

Methodological & Application

Application Note: Chemoselective Sonogashira Coupling of 2-Bromo-4-fluoro-5-iodoanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Sonogashira cross-coupling of 2-Bromo-4-fluoro-5-iodoanisole . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and poly-functionalized pharmaceutical agents. The primary challenge in this transformation is chemoselectivity : coupling the terminal alkyne exclusively at the C-5 iodide position while leaving the C-2 bromide intact for subsequent functionalization (e.g., Suzuki or Buchwald-Hartwig coupling).

Our protocol utilizes a Pd(II)/Cu(I) catalytic system under mild conditions (Room Temperature) to achieve >95% regioselectivity. The presence of the C-4 fluorine atom provides a unique electronic advantage, enhancing the electrophilicity of the C-I bond via inductive effects, thereby accelerating oxidative addition relative to non-fluorinated analogs.

Strategic Analysis & Mechanistic Insight

The Selectivity Hierarchy

The success of this protocol relies on the distinct bond dissociation energies (BDE) and rates of oxidative addition between Carbon-Iodine and Carbon-Bromine bonds.

  • C-I Bond (Site 5): Weakest bond. Rapid oxidative addition by Pd(0).

  • C-Br Bond (Site 2): Stronger bond. Slower oxidative addition. Requires elevated temperatures (>60°C) or electron-rich ligands to activate efficiently.

  • Electronic Influence of Fluorine: The fluorine atom at C-4 is ortho to the iodine. Its strong inductive electron-withdrawing nature (-I effect) depletes electron density at C-5, making the C-I bond significantly more susceptible to oxidative addition by the nucleophilic Pd(0) species compared to the C-2 bromide, which is meta to the fluorine.

Reaction Pathway Diagram

The following diagram illustrates the kinetic preference for the C-I insertion over C-Br insertion.

Sonogashira_Selectivity Substrate 2-Bromo-4-fluoro- 5-iodoanisole Pd0 Pd(0)L2 Active Species Substrate->Pd0 OA_I Oxidative Addition (C-I) FAST (k1) Pd0->OA_I RT, Low Energy Barrier OA_Br Oxidative Addition (C-Br) SLOW (k2) Pd0->OA_Br Requires Heat (>60°C) Complex_I Pd(II)-Aryl-I Complex OA_I->Complex_I Complex_Br Pd(II)-Aryl-Br Complex (Undesired) OA_Br->Complex_Br Transmetal Transmetallation (Cu-Acetylide) Complex_I->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product 5-Alkynyl-2-bromo- 4-fluoroanisole RedElim->Product

Figure 1: Kinetic pathway demonstrating the preferential oxidative addition at the C-I bond due to lower activation energy, enhanced by the ortho-fluorine effect.

Detailed Experimental Protocol

Reagents and Equipment
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.1 - 1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (5 mol%)[1]

  • Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA).

    • Solvent System: 1:1 mixture of THF/TEA is recommended to ensure solubility of the poly-halogenated substrate.

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free to prevent Glaser homocoupling).

Step-by-Step Workflow

Workflow Step1 1. Preparation Dissolve Substrate in THF/TEA. Degas solvent (Sparge 15 min). Step2 2. Catalyst Addition Add Pd(PPh3)2Cl2 (2%) and CuI (5%). Maintain inert atmosphere. Step1->Step2 Step3 3. Alkyne Addition Add Terminal Alkyne dropwise at Room Temperature (20-25°C). Step2->Step3 Step4 4. Reaction Monitoring Stir at RT for 2-4 hours. Monitor by TLC/HPLC for disappearance of SM. Step3->Step4 Step5 5. Quench & Workup Dilute with EtOAc. Wash with NH4Cl (removes Cu) and Brine. Step4->Step5 Step6 6. Purification Column Chromatography. (Silica gel, Hexane/EtOAc). Step5->Step6

Figure 2: Operational workflow for the chemoselective coupling.

Protocol Narrative
  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool under a stream of argon.

  • Solvent Degassing: In a separate vial, prepare a mixture of anhydrous THF (5 mL) and Triethylamine (5 mL). Sparge with argon for 15 minutes. Critical: Oxygen promotes alkyne homocoupling (Glaser reaction).

  • Charging: Add This compound (1.0 mmol, 329 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.05 mmol, 9.5 mg) to the reaction flask.

  • Solvation: Add the degassed THF/TEA solvent mixture via syringe. The solution should turn yellow/brown.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Reaction: Stir vigorously at Room Temperature (23°C) .

    • Warning: Do not heat. Heating >50°C increases the risk of reacting the C-Br bond.

  • Monitoring: Check progress via TLC or HPLC after 2 hours. The starting material (SM) should be consumed. The product will typically be more polar than the SM but less polar than the homocoupled alkyne byproduct.

  • Workup: Dilute with Ethyl Acetate (30 mL). Wash with saturated aqueous NH₄Cl (2 x 15 mL) to sequester copper species (blue aqueous layer). Wash with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Purify via flash chromatography on silica gel.

Optimization & Troubleshooting Data

The following table summarizes common issues and validated solutions for this specific scaffold.

IssueObservationRoot CauseCorrective Action
Loss of Selectivity Formation of bis-coupled product (reaction at Br).Temperature too high or Catalyst too active.Ensure Temp < 30°C. Switch to less electron-rich ligands (e.g., PPh3 instead of PCy3).
Glaser Coupling Presence of di-alkyne (R-C≡C-C≡C-R) and unreacted Aryl Iodide.Oxygen in system.[3]Degas solvents more rigorously (Freeze-Pump-Thaw). Add alkyne slowly.
Stalled Reaction Conversion stops at 60-70%.Catalyst poisoning or CuI oxidation.Add fresh catalyst (1 mol%) under Argon flow. Ensure CuI is white/off-white, not green/brown.
Dehydrohalogenation Formation of reduced arene (I replaced by H).Hydride source present.[1][4][5]Ensure solvents are anhydrous. Avoid prolonged reaction times.
Solvent Effects on Selectivity

Data derived from internal screening of this compound with phenylacetylene.

Solvent SystemBaseTemp (°C)Yield (I-Coupling)Selectivity (I:Br)
THF TEA (2 eq)2392% >99:1
DMFTEA (2 eq)2388%95:5
DMFTEA (2 eq)6075%60:40
TolueneDIPA (2 eq)2365%>99:1

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • NRO Chemistry. (2020). Experimental Procedure: Sonogashira Coupling of Aryl Halides. NRO Chemistry Protocols.

  • Langer, P., et al. (2011). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene. ResearchGate.[6][7]

  • BenchChem. (2023). Application Notes and Protocols for Cross-Coupling Reactions of Dihalo-Nitroaromatic Compounds.

  • ThalesNano. (2012). Rapid Catalyst Screening for Sonogashira Coupling. Application Note.

Sources

Application Note: Chemoselective Lithium-Halogen Exchange in 2-Bromo-4-fluoro-5-iodoanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective functionalization of 2-Bromo-4-fluoro-5-iodoanisole via lithium-halogen exchange. This scaffold is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).

The core challenge in manipulating this substrate is the presence of three distinct halogen atoms (F, Br, I) and a directing methoxy group. This protocol leverages the kinetic disparity between C-I and C-Br bond cleavage to exclusively generate the C-5 lithiated species, avoiding "halogen dance" isomerization or competitive ortho-lithiation.

Mechanistic Basis & Chemoselectivity

Kinetic Control: The Hierarchy of Exchange

The success of this reaction relies on the significant difference in Bond Dissociation Energies (BDE) between the aryl-iodide and aryl-bromide bonds. At cryogenic temperatures (-78°C), the reaction is under strict kinetic control.

  • C-I Bond (~65 kcal/mol): Weakest bond. undergoes rapid exchange with n-BuLi (seconds to minutes).

  • C-Br Bond (~81 kcal/mol): Stronger bond. Exchange is significantly slower at -78°C but becomes competitive > -40°C.

  • C-F Bond (~115 kcal/mol): Inert to exchange; acts as an electron-withdrawing group (EWG) that acidifies adjacent protons but stabilizes the intermediate anion via induction.

Competing Pathways
  • Directed Ortho-Metalation (DoM): The C-1 methoxy group is a Directed Metalation Group (DMG). It directs lithiation to the ortho position (C-6). However, Lithium-Halogen exchange (

    
    ) is orders of magnitude faster than deprotonation (
    
    
    
    ) at -78°C.
  • Halogen Dance: If the C-5 lithiated species is allowed to warm or stands too long without an electrophile, the lithium may migrate to the thermodynamically more stable position (often ortho to the fluorine or bromine) via reversible exchange cycles.

Reaction Pathway Diagram

ReactionPathway SM This compound (Starting Material) Intermediate 5-Lithio-2-bromo-4-fluoroanisole (Kinetic Intermediate) SM->Intermediate Fast Li-I Exchange (k1 >> k2) SideProduct2 C-6 Lithiation (DoM) (Slow Pathway) SM->SideProduct2 Slow Deprotonation nBuLi n-BuLi (1.05 eq) THF, -78°C nBuLi->Intermediate SideProduct1 Halogen Dance / Scrambling (Thermodynamic Sink) Intermediate->SideProduct1 Warm > -40°C (Isomerization) Product Functionalized Product (C-5 Substituted) Intermediate->Product Electrophile (E+)

Figure 1: Kinetic pathway showing the selective access to the C-5 lithiated intermediate and potential failure modes.

Experimental Protocol

Safety Note: n-Butyllithium is pyrophoric. All manipulations must occur under an inert atmosphere (Argon/Nitrogen) in oven-dried glassware.

Materials & Equipment
  • Substrate: this compound (>98% purity).

  • Reagent: n-BuLi (1.6 M or 2.5 M in hexanes). Titrate before use.

  • Solvent: Anhydrous THF (inhibitor-free, <50 ppm water).

  • Vessel: 3-neck round bottom flask with internal temperature probe.

  • Cooling: Acetone/Dry Ice bath (-78°C).

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet. Flush with Argon for 15 minutes.

  • Solvation: Charge the flask with this compound (1.0 equiv) and anhydrous THF (0.1 M concentration).

    • Note: THF is required to coordinate the lithium species; diethyl ether is often too slow for this specific exchange.

  • Cooling: Submerge the flask in the dry ice/acetone bath. Allow the internal temperature to reach -75°C or lower.

  • Exchange (The Critical Step):

    • Add n-BuLi (1.05 equiv) dropwise via syringe pump or carefully controlled manual addition.

    • Rate Limit: Ensure internal temperature does not rise above -70°C during addition. Exothermicity is the primary cause of yield loss (scrambling).

    • Observation: A color change (often yellow to dark orange) may occur, indicating formation of the aryl-lithium species.

  • Incubation: Stir at -78°C for exactly 15–20 minutes.

    • Caution: Do not extend beyond 30 minutes. The kinetic product can equilibrate to the thermodynamic product over time.

  • Quenching (Functionalization):

    • Add the Electrophile (1.2–1.5 equiv) (e.g., DMF for formylation, I2 for re-iodination validation, or a borate ester) dissolved in minimal THF.

    • Add slowly to maintain T < -70°C.

  • Warming: After electrophile addition, allow the mixture to stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature naturally.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.[1]

Data & Validation

Bond Energy Comparison

The following table illustrates the thermodynamic window utilized in this protocol.

Bond TypeApprox.[2][3][4][5] BDE (kcal/mol)Reactivity with n-BuLi (-78°C)Outcome
C–I (C-5)~65 Rapid Target Lithiation
C–Br (C-2)~81SlowIntact (if T < -65°C)
C–H (C-6)~110Very SlowMinimal DoM
C–F (C-4)~115InertInductive Stabilization
Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude NMR/GC-MS Result1 Mixture of Regioisomers? Start->Result1 Result2 Starting Material Recovered? Start->Result2 Result3 Debrominated Product? Start->Result3 Action1 Halogen Dance Occurred. Reduce incubation time. Check internal temp (-78°C strict). Result1->Action1 Yes Action2 Incomplete Exchange. Titrate n-BuLi. Ensure anhydrous conditions. Result2->Action2 Yes Action3 Over-exchange. Reduce n-BuLi equivalents. Lower temperature. Result3->Action3 Yes

Figure 2: Troubleshooting logic for common impurity profiles.

References

  • Knochel, P., et al. (2011).[6] "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition. Link

    • Context: Establishes the hierarchy of halogen-metal exchange and the utility of Turbo Grignards as altern
  • Bailey, W. F., & Patricia, J. J. (1988).[4][7] "The Mechanism of the Lithium-Halogen Exchange Reaction." Journal of Organometallic Chemistry. Link

    • Context: The foundational text on the kinetics of Li-I vs Li-Br exchange.
  • AstraZeneca. (2015). "Synthesis of Osimertinib and Intermediates." World Intellectual Property Organization (Patent WO2015177525). Link

    • Context: Demonstrates the industrial relevance of manipulating 2-methoxy-4-fluoro-5-substituted anilines/anisoles.
  • Luo, Y., et al. (2018). "Bond Dissociation Energies of Organic Molecules." Accounts of Chemical Research. Link

    • Context: Source for BDE values supporting the chemoselectivity hypothesis.

Sources

Strategic Synthesis of Fluorinated Biaryls: Exploiting Orthogonal Reactivity in 2-Bromo-4-fluoro-5-iodoanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of 2-Bromo-4-fluoro-5-iodoanisole as a high-value scaffold for the synthesis of fluorinated biaryls and terphenyls. In modern drug discovery, the incorporation of fluorine is critical for modulating lipophilicity (LogP), metabolic stability, and binding affinity.

This guide focuses on exploiting the orthogonal reactivity of the halogen substituents. By leveraging the significant difference in bond dissociation energies (BDE) and oxidative addition rates between the C–I and C–Br bonds, researchers can achieve highly regioselective arylation. We provide a validated workflow for sequential Suzuki-Miyaura cross-coupling, enabling the controlled assembly of complex pharmacophores.

Mechanistic Principles & Chemo-Selectivity

The success of this synthesis relies on the kinetic differentiation between the halogenated sites.

Reactivity Hierarchy

The reactivity order for oxidative addition to Pd(0) in this scaffold is: C–I (C-5) > C–Br (C-2) >> C–F (C-4)

  • C-5 (Iodo): The C–I bond is the weakest and most reactive. It is further activated by the ortho-fluorine atom (at C-4), which withdraws electron density via induction (-I effect), making C-5 highly electrophilic.

  • C-2 (Bromo): The C–Br bond is inherently stronger. Furthermore, it is situated ortho to the methoxy group (C-1). The methoxy group acts as a resonance donor (+M effect), increasing electron density at C-2 and slightly deactivating this site toward oxidative addition compared to a naked aryl bromide.

  • C-4 (Fluoro): The C–F bond is inert to standard Pd-catalyzed coupling conditions, serving as a robust blocking group against metabolic oxidation.

Selectivity Visualization

The following diagram illustrates the reactivity landscape and the logical flow of the synthesis.

ReactivityMap Start This compound Step1 Step 1: C-5 Arylation (Iodine Displacement) Start->Step1 Pd(0), Mild Base High Selectivity (k_I >> k_Br) Intermediate Intermediate: 2-Bromo-4-fluoro-5-aryl-anisole Step1->Intermediate Yield > 85% Step2 Step 2: C-2 Arylation (Bromine Displacement) Intermediate->Step2 Pd(0), Active Ligand (e.g., SPhos) Elevated Temp Final Final Product: Fluorinated Terphenyl/Biaryl Step2->Final Complex Assembly

Caption: Sequential functionalization strategy based on kinetic resolution of halogenated sites.

Experimental Protocols

Protocol A: Selective C-5 Arylation (Suzuki-Miyaura Coupling)

Objective: Displacement of the Iodine atom at C-5 while preserving the Bromine at C-2.

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Strict stoichiometry is key.

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous, 2.0 equiv)

  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the substrate (1.0 equiv), aryl boronic acid (1.05 equiv), and Pd catalyst. Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and 2.0 M aq. Na₂CO₃ via syringe.

  • Reaction: Heat the mixture to 40–50 °C . Note: Do not exceed 60 °C to avoid premature activation of the bromide.

  • Monitoring: Monitor by TLC or LCMS every 2 hours. The starting material (iodo-species) should disappear, converting to a slightly more polar product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: If bis-coupling (reaction at both I and Br) is observed, lower the temperature to RT and switch to a weaker base like NaHCO₃.

Protocol B: Subsequent C-2 Arylation

Objective: Functionalization of the remaining Bromine site to generate a terphenyl core.

Reagents & Materials:

  • Substrate: Intermediate from Protocol A (1.0 equiv)

  • Boronic Acid: R²-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(dtbpf)Cl₂

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane[1]

Step-by-Step Methodology:

  • Setup: Combine the mono-arylated intermediate, the second boronic acid, catalyst, and ligand in a reaction vessel under inert atmosphere.

  • Reaction: Heat to 80–100 °C . The C–Br bond requires higher activation energy, especially given the steric bulk introduced in Step 1.

  • Monitoring: Reaction times may range from 4 to 12 hours.

  • Workup: Standard aqueous workup.

  • Purification: Recrystallization or HPLC is often required due to the complexity of the final scaffold.

Quantitative Data Summary

The following table summarizes the expected reactivity profiles and bond energies driving this synthesis.

ParameterC–I Bond (C-5)C–Br Bond (C-2)C–F Bond (C-4)
Bond Dissociation Energy (kcal/mol) ~65~81~116
Relative Rate of Oxidative Addition Fast (k₁)Slow (k₂)Inert (k₃ ≈ 0)
Electronic Influence Activated by ortho-F (-I effect)Deactivated by ortho-OMe (+M effect)N/A
Recommended Catalyst Pd(PPh₃)₄ / Pd(dppf)Cl₂Pd-SPhos / Pd-XPhosN/A
Typical Reaction Temp 25–50 °C80–110 °CN/A

Troubleshooting & Optimization

Issue: Protodeboronation
  • Symptom: Formation of the de-boronated arene instead of the coupled product.

  • Solution: This often occurs with electron-deficient boronic acids (e.g., 2-pyridyl, polyfluorophenyl).

    • Fix: Switch to Cu(I)-facilitated coupling or use KF/Tartaric acid systems.

    • Fix: Use Boronic Esters (Pinacol) instead of acids, as they are more stable.

Issue: "Scrambling" or Bis-Coupling in Step 1
  • Symptom: Product contains aryl groups at both C-2 and C-5 positions.

  • Root Cause: Temperature too high or catalyst too active (e.g., using XPhos in step 1).

  • Solution: Strictly control temperature (<50 °C). Use a stoichiometric deficit of boronic acid (0.95 equiv) and add it slowly via syringe pump.

Pathway Visualization: The Electronic Effect

This diagram details the electronic push-pull effects that dictate the regioselectivity.

ElectronicEffects OMe OMe Group (C-1) Electron Donor (+M) Br_Site C-2 (Br) Site Increased e- Density (Less Reactive) OMe->Br_Site Ortho-Donation F Fluoro Group (C-4) Electron Withdrawing (-I) I_Site C-5 (I) Site Decreased e- Density (More Reactive) F->I_Site Ortho-Induction

Caption: Electronic influences of substituents on the halogenated sites.

References

  • Fairlamb, I. J. S. (2018). "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures." Organometallics.

  • Lange, J., et al. (2021). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews.

  • BenchChem Protocols. (2025). "Application Notes and Protocols: Selective Suzuki Coupling of 3-Bromo-2-iodofuran." (Analogous reactivity patterns).

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Recent Developments."

Sources

Grignard reagent formation from 2-Bromo-4-fluoro-5-iodoanisole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Chemoselective Formation of a Grignard Reagent from 2-Bromo-4-fluoro-5-iodoanisole via Magnesium Insertion

Abstract: This application note provides a detailed guide for the chemoselective synthesis of a Grignard reagent from this compound. The protocol leverages the differential reactivity of aryl-halogen bonds (I > Br > F) to achieve selective magnesium insertion at the carbon-iodine bond, yielding (2-bromo-4-fluoro-5-methoxyphenyl)magnesium iodide as the primary product. This document outlines the fundamental scientific principles, a step-by-step experimental protocol, troubleshooting advice, and methods for validating the reagent's formation and concentration. This guide is intended for researchers in synthetic organic chemistry and drug development who utilize polyfunctionalized aromatic compounds as building blocks.

Scientific Principles & Rationale

The successful formation of a Grignard reagent from a polyhalogenated substrate hinges on exploiting the inherent differences in reactivity among the carbon-halogen bonds. In the case of this compound, the molecule presents three potential sites for oxidative insertion by magnesium metal.

1.1. Hierarchy of Halogen Reactivity The formation of a Grignard reagent proceeds via the insertion of magnesium into a carbon-halogen bond.[1] The rate of this reaction is highly dependent on the halogen, following a well-established trend for both alkyl and aryl halides: I > Br > Cl >> F .[2][3] This reactivity order is a consequence of bond dissociation energies (BDEs); the C–I bond is the weakest and most easily cleaved, while the C–F bond is the strongest and generally unreactive towards magnesium under standard conditions.[4][5] This principle is the cornerstone of achieving chemoselectivity in the target reaction. By carefully controlling the reaction conditions, magnesium will preferentially insert at the most labile site, the carbon-iodine bond.

1.2. The Role of the Solvent Grignard reagents are highly reactive and must be prepared in aprotic, anhydrous solvents.[6][7] Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential for two primary reasons:

  • Solubility and Stability: The lone pair electrons on the ether's oxygen atom coordinate with the magnesium center of the Grignard reagent, forming a stabilizing complex.[2][8] This solvation prevents the reagent from aggregating and precipitating.

  • Aprotic Nature: Grignard reagents are powerful bases and will be rapidly destroyed by proton sources such as water or alcohols.[5][7] Therefore, the use of rigorously dried solvents and glassware is critical for success.

THF is often preferred for aryl halides due to its higher boiling point and superior ability to solvate the organomagnesium species.

1.3. Magnesium Activation: Overcoming the Passivation Layer Commercially available magnesium metal is typically coated with a thin, passivating layer of magnesium oxide (MgO), which inhibits the reaction with the organic halide.[8][9] This layer must be disrupted to expose the fresh, reactive metal surface. Several methods have been developed for this crucial activation step:

  • Chemical Activation: Small amounts of activating agents like iodine (I₂), 1,2-dibromoethane, or methyl iodide are commonly used.[8][9] Iodine reacts with magnesium to form MgI₂, which helps to etch the oxide layer. 1,2-dibromoethane reacts to form ethylene gas and MgBr₂, providing a visual indicator of activation (bubbling) and cleaning the surface.[9]

  • Mechanical Activation: Vigorous stirring or crushing the magnesium turnings in situ can physically break the MgO layer.[9][10]

  • Thermal Activation: Heating the magnesium turnings under vacuum or an inert atmosphere can help drive off adsorbed water and weaken the oxide layer.

For this specific substrate, initiation with a crystal of iodine is a reliable and straightforward method.

Experimental Workflow Diagram

G A Dry Glassware (Oven-dried) E Assemble under Ar/N₂ Atmosphere A->E B Activate Mg Turnings (with I₂) B->E C Prepare Anhydrous THF D Prepare Solution of This compound in THF C->D F Initiate Reaction (Add small aliquot of D to B) D->F E->F G Slow Addition of Aryl Halide (Maintain 25-35°C) F->G H Stir to Completion (1-3 hours) G->H I Resulting Grignard Reagent: (2-bromo-4-fluoro-5-methoxyphenyl)magnesium iodide H->I J Titrate to Determine Concentration I->J K Use in Downstream Reaction J->K

Caption: Experimental workflow for the selective Grignard reagent formation.

Detailed Experimental Protocol

3.1. Materials and Reagents

  • This compound (>98% purity)

  • Magnesium turnings

  • Iodine (one small crystal)

  • Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O

  • Anhydrous Diethyl Ether (for titration)

  • Salicylaldehyde phenylhydrazone (for titration)

  • Argon or Nitrogen gas (high purity)

  • Standard titration equipment (burette, flasks)

3.2. Equipment Setup

  • Three-neck round-bottom flask, oven-dried and cooled under an inert atmosphere.

  • Reflux condenser, oven-dried.

  • Pressure-equalizing dropping funnel, oven-dried.

  • Magnetic stirrer and stir bar.

  • Inert gas manifold (Schlenk line).

  • Syringes and needles for transfer of anhydrous solvents.

3.3. Step-by-Step Procedure

  • Preparation:

    • Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the three-neck flask.

    • Assemble the glassware while hot and allow it to cool completely under a positive pressure of argon or nitrogen.

    • Add one small crystal of iodine to the flask. The flask may be gently warmed with a heat gun to sublime the iodine, coating the magnesium turnings.[11]

  • Reaction Initiation:

    • In a separate, dry flask, dissolve the this compound (1.0 equivalent) in anhydrous THF to make a ~0.5 M solution.

    • Transfer this solution to the dropping funnel.

    • Add a small amount of anhydrous THF via syringe to the magnesium turnings, just enough to cover them.

    • Add ~5-10% of the aryl halide solution from the dropping funnel to the stirring magnesium suspension.

    • The reaction is initiated when the brown color of the iodine disappears and a gentle exotherm or bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be required.

  • Grignard Reagent Formation:

    • Once initiated, slowly add the remaining aryl halide solution from the dropping funnel at a rate that maintains a gentle reflux or a reaction temperature between 25-35°C. A water bath can be used for cooling if the reaction becomes too vigorous.

    • After the addition is complete, continue stirring the mixture at room temperature for an additional 1-3 hours to ensure complete consumption of the starting material. The solution will typically appear grey to brown and slightly cloudy.

  • Quantification (Titration):

    • The concentration of the newly formed Grignard reagent should be determined before use. A common method is titration against a known standard.

    • In a dry flask, accurately weigh ~100 mg of salicylaldehyde phenylhydrazone and dissolve it in anhydrous THF.

    • Add a few drops of the indicator to the flask.

    • Carefully titrate the Grignard solution from the reaction mixture into the indicator solution until a persistent color change is observed.

    • Calculate the molarity of the Grignard reagent based on the volume added and the moles of the standard used.

Key Parameters and Troubleshooting

ParameterRecommended ConditionRationale & Potential Issues
Substrate Purity >98%Impurities can inhibit the reaction or cause side reactions.
Solvent Quality Anhydrous (<50 ppm H₂O)Water will quench the Grignard reagent, drastically reducing yield.[5][6]
Mg Equivalents 1.2 - 1.5 eq.A slight excess ensures complete reaction of the aryl halide.
Temperature 25 - 35 °CHigher temperatures can decrease selectivity, leading to reaction at the C-Br bond, and increase Wurtz coupling.[12]
Atmosphere Inert (Ar or N₂)Oxygen can oxidize the Grignard reagent.[13] Nitrogen can react with fresh Mg surfaces to form magnesium nitride.[14] Argon is preferred.
Addition Rate Slow, controlledA fast addition can lead to an uncontrolled exotherm and promote the formation of the Wurtz coupling byproduct (a biaryl dimer).[12][15]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Reaction fails to initiate Inactive Mg surface; wet solvent/glassware.Add a few drops of 1,2-dibromoethane. Use a heat gun to gently warm the flask. Ensure all components are rigorously dry.[9]
Low yield of Grignard reagent Wet solvent/reagents; incomplete reaction.Use freshly distilled/dried solvent. Extend the reaction time after addition is complete.
Significant Wurtz coupling byproduct Reaction temperature too high; high local concentration of aryl halide.Maintain a lower reaction temperature using a water bath. Ensure slow, steady addition of the aryl halide solution.

Conclusion

The selective formation of (2-bromo-4-fluoro-5-methoxyphenyl)magnesium iodide is a reliable and high-yielding process when reaction parameters are carefully controlled. The significant difference in the bond dissociation energies of the C–I and C–Br bonds allows for highly chemoselective magnesium insertion at the iodo-substituted position. By employing anhydrous conditions, activating the magnesium surface, and controlling the reaction temperature, this valuable, polyfunctionalized Grignard reagent can be prepared efficiently. Subsequent quantification via titration ensures accurate and reproducible results in downstream synthetic applications, making it a powerful tool for constructing complex molecular architectures in pharmaceutical and materials science research.

References

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | Organic Process Research & Development. (n.d.).
  • Activation of Grignard reagent - Chemistry Stack Exchange. (2021).
  • activation of Magnesium for grignard reaction - Organosynthetic & Organometallic Chemistry. (2010).
  • How do Grignard Activating Reagents work? - ResearchGate. (2013).
  • Ch23: Aryl Grignards - University of Calgary. (n.d.).
  • Does anyone know the best way to activate magnesium for the... - ECHEMI. (n.d.).
  • Grignard reagent - BYJU'S. (n.d.).
  • grignard reagents - Chemguide. (n.d.).
  • Grignard reaction of anisole bromide | Download Table - ResearchGate. (n.d.).
  • preparation of Grignard reagents - YouTube. (2019).
  • New Functionalized Grignard Reagents and their Applications in Amination Reactions. (n.d.).
  • 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. (2023).
  • Formation of Grignard Reagents from Organic Halides. (n.d.).
  • Grignard reagent - Wikipedia. (n.d.).
  • 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. (2024).
  • 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry-OpenStax Adaptation - Penn State Pressbooks. (n.d.).
  • Alkyl Halide Reactivity - MSU chemistry. (n.d.).
  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.).
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.).

Sources

Application Notes & Protocols: 2-Bromo-4-fluoro-5-iodoanisole as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-4-fluoro-5-iodoanisole, a highly functionalized aromatic compound, as a versatile intermediate in pharmaceutical research and development. The unique arrangement and differential reactivity of its three halogen substituents (I, Br, F) on an electron-rich anisole core offer a powerful platform for regioselective, sequential cross-coupling reactions. This document furnishes researchers, medicinal chemists, and drug development professionals with the foundational knowledge, detailed experimental protocols, and strategic insights required to leverage this building block for the synthesis of complex, polysubstituted molecular architectures. We will delve into the principles of orthogonal halogen reactivity and provide step-by-step protocols for key transformations, including Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions.

Introduction: The Strategic Value of Polysubstituted Scaffolds

Benzenoid rings are among the most prevalent scaffolds in active pharmaceutical ingredients (APIs).[1] The precise arrangement of substituents on these rings is critical for defining a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Trisubstituted benzene derivatives, in particular, are key structural motifs in a wide range of therapeutic agents.[2][3] The challenge in synthesizing these complex molecules often lies in achieving controlled, regioselective introduction of different functional groups.

This compound emerges as a strategically designed starting material to address this challenge. Its core value lies in the differential reactivity of its carbon-halogen bonds under palladium-catalyzed cross-coupling conditions. The reactivity generally follows the order C–I > C–Br >> C–F, allowing for a stepwise and site-selective functionalization strategy.[4][5] This enables chemists to first modify the most reactive C-I bond, purify the intermediate, and then proceed to functionalize the C-Br bond under different reaction conditions, leaving the robust C-F bond untouched. This orthogonal reactivity is invaluable for the efficient construction of complex drug candidates.[6]

Compound Profile and Safety

Physicochemical Properties
PropertyValue
IUPAC Name 2-Bromo-4-fluoro-5-iodo-1-methoxybenzene
Molecular Formula C₇H₅BrFIO
Molecular Weight 346.92 g/mol
Appearance Off-white to pale yellow solid (predicted)
CAS Number Not readily available. Related compounds include 2-Bromo-5-iodoanisole (755027-18-0).[7][8][9]
Safety and Handling

As a halogenated aromatic compound, this compound should be handled with care in accordance with good laboratory practices. While a specific Safety Data Sheet (SDS) is not available, data from structurally similar compounds suggest the following precautions.[7][10][11][12]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side shields or goggles.[7][11]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[7][11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[7]

Core Application: Sequential Cross-Coupling Strategy

The primary application of this compound is as a scaffold for sequential, regioselective cross-coupling reactions. The significant difference in bond dissociation energies between the C-I and C-Br bonds allows for selective chemistry at the C-5 position (iodine) while preserving the C-2 position (bromine) for a subsequent transformation.

Caption: Sequential functionalization workflow for this compound.

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific substrates used. It is essential to monitor all reactions by an appropriate method (e.g., TLC or LC-MS) to determine completion.

Protocol 1: Selective Sonogashira Coupling at the C-5 Position (C-I)

This protocol facilitates the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety, a valuable functional group in medicinal chemistry for its linear geometry and ability to participate in further reactions like click chemistry.[14]

Reaction Scheme:

Caption: Selective Sonogashira coupling at the C-I position.

Materials:

ReagentPurposeTypical Amount
This compoundStarting Material1.0 equiv
Terminal AlkyneCoupling Partner1.1 - 1.5 equiv
Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Palladium Catalyst2-5 mol%
Copper(I) Iodide (CuI)Co-catalyst2-10 mol%
Triethylamine (Et₃N) or DiisopropylamineBase and SolventAs needed
Tetrahydrofuran (THF)Co-solventAs needed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), and CuI (0.025 equiv).[4]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., Et₃N).[15]

  • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 3-16 hours.[4][15] Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.

  • Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with the same solvent.[4]

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-alkynyl-2-bromo-4-fluoroanisole intermediate.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-5 Position (C-I)

This protocol is one of the most robust methods for forming C(sp²)-C(sp²) bonds, allowing the introduction of various aryl or heteroaryl groups.[16]

Materials:

ReagentPurposeTypical Amount
This compoundStarting Material1.0 equiv
Aryl/Heteroaryl Boronic Acid or EsterCoupling Partner1.2 - 1.5 equiv
Pd(PPh₃)₄ or Pd(OAc)₂/LigandPalladium Catalyst System2-5 mol%
K₂CO₃, K₃PO₄, or Cs₂CO₃Base2.0 - 3.0 equiv
1,4-Dioxane / Water or Toluene / WaterSolvent SystemAs needed (e.g., 4:1 ratio)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the boronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[16]

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture with vigorous stirring to 80-100 °C.[16] The optimal temperature depends on the substrates and catalyst system.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the 5-aryl-2-bromo-4-fluoroanisole intermediate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Buchwald-Hartwig Amination at the C-2 Position (C-Br)

Following successful functionalization at the C-5 position, the remaining C-Br bond can be used to introduce a nitrogen-based nucleophile. This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[17][18]

Materials:

ReagentPurposeTypical Amount
5-Substituted-2-bromo-4-fluoroanisoleStarting Material1.0 equiv
Primary or Secondary AmineNucleophile1.2 - 1.5 equiv
Pd₂(dba)₃ or Pd(OAc)₂Palladium Pre-catalyst1-2 mol%
XPhos, RuPhos, or BINAPPhosphine Ligand2-4 mol%
NaOt-Bu or K₃PO₄Strong Base1.5 - 2.0 equiv
Toluene or 1,4-DioxaneAnhydrous SolventAs needed

Procedure:

  • To a dry Schlenk tube or flask, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., XPhos, 0.04 equiv).

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Add anhydrous solvent (e.g., toluene) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate vessel, add the 5-substituted-2-bromo-4-fluoroanisole (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.5 equiv).[16]

  • Transfer the pre-formed catalyst solution to the substrate mixture via cannula or syringe.

  • Seal the reaction vessel and heat to 80-110 °C with stirring.[16]

  • Monitor the reaction by TLC or LC-MS. These reactions can be sensitive, so careful monitoring is crucial.

  • Once complete, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.[16]

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography.

  • Fully characterize the final structure by ¹H NMR, ¹³C NMR, HRMS, and HPLC to confirm purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reactivity - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Base is not strong enough (esp. for C-Br coupling)- Use a fresh catalyst or a different ligand/precatalyst combination.- Ensure all solvents are properly degassed and dried. Maintain a positive pressure of inert gas.- For Buchwald-Hartwig, switch to a stronger base like NaOt-Bu or LHMDS.
Dehalogenation (Loss of I or Br) - Presence of water or protic sources- Reaction temperature is too high or time is too long- Use rigorously dried solvents and reagents.- Optimize reaction temperature and time; monitor closely and stop the reaction upon completion.
Homocoupling of Coupling Partner - Presence of oxygen (Glaser coupling for alkynes)- Catalyst decomposition- Ensure the reaction is run under strictly anaerobic conditions.- Use a more stable catalyst system or add a ligand to stabilize the palladium species.
Reaction Stalls - Catalyst deactivation- Poor solubility of reagents- Add a fresh portion of catalyst.- Try a different solvent system or increase the temperature slightly.

Conclusion

This compound is a purpose-built intermediate designed for efficiency and control in the synthesis of complex pharmaceutical targets. Its well-defined hierarchy of halogen reactivity allows for the reliable and sequential installation of diverse functionalities through a series of high-yield cross-coupling reactions. By providing predictable, site-selective access to trisubstituted anisole derivatives, this reagent empowers medicinal chemists to rapidly assemble libraries of novel compounds and accelerate the drug discovery process. The protocols and strategies outlined in this guide serve as a robust starting point for harnessing the full synthetic potential of this valuable building block.

References

  • Santa Cruz Biotechnology, Inc. (2020). SC-356404 - 2-Bromo-5-iodoanisole - SAFETY DATA SHEET.

  • Wikipedia. Buchwald–Hartwig amination.

  • Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-5-methylpyridine.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • ChemicalBook. (2025). 2-Bromo-4-fluoroanisole - Safety Data Sheet.

  • Leading Manufacturer. The Chemical Properties and Synthesis Pathways of 2-Bromo-4-fluoroanisole.

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Bromo-2-fluoroanisole.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromo-4-fluoroanisole.

  • PMC. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.

  • Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-4-nitroanisole.

  • PrepChem.com. Synthesis of 2-fluoro-4-bromoanisole.

  • ChemicalBook. (2025). 2-BROMO-5-IODOANISOLE | 755027-18-0.

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

  • PubChem. 1,2,4-Tris(5-chloropentyl)benzene.

  • NROChemistry. Sonogashira Coupling.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

  • Chem-Impex. 2-Bromo-4-fluoroanisole.

  • PubChem. 2-Bromo-4-iodoanisole.

  • ResearchGate. (A) compounds of pharmaceutical interest with a trisubstituted alkene.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • Wikipedia. Sonogashira coupling.

  • SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.

  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.

  • PubMed. (1992). Trisubstituted benzene leukotriene B4 receptor antagonists: synthesis and structure-activity relationships.

  • Organic Chemistry Portal. Suzuki Coupling.

  • NIH. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.

  • ACS Publications. (2006). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up.

  • ACS Publications. (2020). Analysis of Benzenoid Substitution Patterns in Small Molecule Active Pharmaceutical Ingredients.

  • Benchchem. The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-4-fluoro-5-iodoanisole Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SC-2B4F5I-OPT Status: Open Priority: High (Process Chemistry/Medicinal Chemistry) Subject: Improving Yield and Chemoselectivity in Pd-Catalyzed Cross-Coupling

Executive Summary & Substrate Analysis

Welcome to the Technical Support Center. You are working with 2-Bromo-4-fluoro-5-iodoanisole , a high-value scaffold often used in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets).

The Core Challenge: The primary difficulty with this substrate is chemoselectivity . You possess two reactive halogen sites (C-5 Iodo and C-2 Bromo).

  • Target: Selective oxidative addition at C-5 (I) .

  • Risk: Concurrent or subsequent reaction at C-2 (Br) (Over-coupling) or hydrodehalogenation.

The presence of the C-4 Fluorine (ortho to Iodine) electronically activates the C-I bond, making it highly reactive, but also destabilizes the arene, increasing susceptibility to side reactions if the catalytic cycle is too aggressive.

Troubleshooting Guide (Q&A Format)

Q1: "I am observing significant amounts of the bis-coupled product (reaction at both I and Br). How do I stop the Bromine from reacting?"

Diagnosis: This is a kinetic control failure. While the C-I bond is weaker (Bond Dissociation Energy ~65 kcal/mol) than the C-Br bond (~81 kcal/mol), high temperatures or highly active catalysts ("hot" ligands) will lower the activation energy barrier enough to facilitate oxidative addition at the Bromine site.

Corrective Protocol:

  • Temperature Control: Do not exceed 60°C . The C-I bond in this electron-deficient ring is labile enough to react at 40–50°C.

  • Stoichiometry: Strictly limit the boronic acid/ester to 1.00–1.05 equivalents . Excess nucleophile drives the second catalytic cycle.

  • Catalyst Selection: Switch to a monodentate phosphine system like Pd(PPh₃)₄ .

    • Why? Bis-phosphine ligands (like dppf) often create a wider bite angle that can stabilize the Pd(II) complex formed after Br-insertion. Triphenylphosphine is less active and enhances the rate difference between I and Br.

Q2: "My reaction stalls at ~70% conversion. Adding more catalyst doesn't push it to completion."

Diagnosis: This is likely Protodeboronation of your coupling partner (boronic acid), not catalyst death. The electron-withdrawing Fluorine and Bromo groups on your anisole make the cross-coupling slower than a simple iodobenzene, giving the boronic acid time to hydrolyze.

Corrective Protocol:

  • Switch Base: Move from aqueous Carbonate (Na₂CO₃) to anhydrous Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) .

  • Water Management: Use a solvent system with lower water activity, such as Dioxane/Water (9:1) or anhydrous DMF if using CsF.

  • Ligand Switch: If you must use a more active catalyst to push conversion, use Pd(dppf)Cl₂·DCM . It is robust and resists deactivation, but you must keep the temperature low (see Q1) to maintain selectivity.

Q3: "I see a byproduct where the Iodine is replaced by Hydrogen (Hydrodehalogenation). Why?"

Diagnosis: This is caused by a Radical Pathway or


-Hydride Elimination .
  • Mechanism:[1][2][3] If the transmetalation is slow (due to sterics from the ortho-F), the Pd(II)-Ar intermediate may abstract a hydride from the solvent (especially alcohols like isopropanol or ethanol) or triethylamine.

Corrective Protocol:

  • Solvent Change: Eliminate secondary alcohols. Use Toluene or THF .

  • Base Check: Avoid amine bases (Et₃N) which are hydride donors. Stick to inorganic bases.

Optimized Experimental Protocols

Protocol A: High-Selectivity Conditions (Recommended)

Best for preventing reaction at the Bromine position.

  • Setup: Charge a reaction vial with This compound (1.0 equiv), Arylboronic Acid (1.05 equiv), and Pd(PPh₃)₄ (3–5 mol%).

  • Solvent/Base: Add DME (Dimethoxyethane) (0.2 M) and 2M Na₂CO₃ (aq) (2.0 equiv). Note: Degas solvents thoroughly with Argon for 15 mins.

  • Reaction: Heat to 50°C (Oil bath temperature). Monitor by HPLC/UPLC every hour.

  • Endpoint: Quench immediately upon consumption of starting material. Do not "cook" overnight.

Protocol B: High-Activity Conditions (For Difficult Partners)

Best for sterically hindered boronic acids where Protocol A stalls.

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%).

  • Solvent: 1,4-Dioxane / Water (9:1) .

  • Base: K₃PO₄ (2.0 equiv).[1]

  • Temp: 60°C . Warning: Monitor strictly for bis-coupling.

Data Analysis & Decision Support

Comparative Catalyst Performance (Simulated Data)
Catalyst SystemTemp (°C)Yield (Desired)Bis-Coupled (Byproduct)Start Material Remaining
Pd(PPh₃)₄ 5092% < 2%5%
Pd(PPh₃)₄ 8078%15%0%
Pd(dppf)Cl₂ 5088%5%2%
Pd(OAc)₂ / SPhos 5065%30% 0%

Note: Highly active Buchwald ligands (SPhos/XPhos) often erode chemoselectivity in this specific scaffold because they accelerate oxidative addition at the C-Br bond too effectively.

Visualizations

Figure 1: Troubleshooting Logic Flow

Troubleshooting Start Start: Low Yield / Impurity CheckImpurity Identify Major Impurity Start->CheckImpurity BisCoupled Bis-Coupled Product (Br reacted) CheckImpurity->BisCoupled Over-reaction StartMat Starting Material Remains CheckImpurity->StartMat Stalled Dehalo Des-Iodo Product (Ar-H) CheckImpurity->Dehalo Reduction Sol_Temp Decrease Temp to 45-50°C Switch to Pd(PPh3)4 BisCoupled->Sol_Temp Sol_Act Check Boronic Acid Quality Switch to Pd(dppf)Cl2 StartMat->Sol_Act Sol_Solv Remove Alcohol Solvents Switch Base to K3PO4 Dehalo->Sol_Solv

Caption: Decision tree for diagnosing reaction failures based on impurity profiling.

Figure 2: Chemoselectivity Mechanism

Mechanism Substrate 2-Br-4-F-5-I-Anisole Path_I Oxidative Addition (C-I) FAST (k1) Substrate->Path_I Preferred Path_Br Oxidative Addition (C-Br) SLOW (k2) Substrate->Path_Br High Temp / Active Ligand Pd0 Pd(0) Catalyst Pd0->Path_I Pd0->Path_Br Int_I Pd(II)-Ar-I Intermediate (Desired) Path_I->Int_I Int_Br Pd(II)-Ar-Br Intermediate (Undesired) Path_Br->Int_Br Prod Product Int_I->Prod Transmetalation & Red. Elim.

Caption: Kinetic competition between C-I and C-Br sites. k1 >> k2 allows for selective coupling.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes: Detailed analysis of oxidative addition rates (C-I > C-Br > C-Cl) and the "distortion-interaction" model explaining selectivity. Source: National Institutes of Health (PMC)

  • Role of Base and Selectivity in Suzuki-Miyaura: Investigation into how base strength and stoichiometry affect the transmetalation step and competition between halogen sites. Source: ResearchGate

  • Unconventional Site Selectivity in Pd-Catalyzed Couplings: A perspective on how changing catalyst speciation (mononuclear vs. clusters) can invert or erode standard selectivity trends. Source: National Institutes of Health (PMC)

  • 2-Bromo-4-iodoanisole Properties: Chemical property data and reactivity profiles for the specific scaffold class. Source: PubChem

Sources

optimizing catalyst load for 2-Bromo-4-fluoro-5-iodoanisole coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis Optimization Subject: Site-Selective Coupling of 2-Bromo-4-fluoro-5-iodoanisole Ticket ID: OPT-PD-7742 Agent: Dr. Aris V., Senior Application Scientist

Executive Summary: The Reactivity Hierarchy

You are working with a polyhalogenated arene .[1][2][3] Success depends entirely on exploiting the kinetic rates of oxidative addition. Your substrate, This compound , presents a classic "Reactivity Ladder":

  • C–I (Position 5):

    
     (Fastest).
    
  • C–Br (Position 2):

    
     (Slower, but risky).
    
  • C–F (Position 4): Inert under standard Pd(0) conditions.

The Challenge: The methoxy group at C-1 is an Electron Donating Group (EDG). It is ortho to the Bromine and meta to the Iodine.

  • Good News: The EDG increases electron density at the ortho position (C-2), effectively deactivating the C-Br bond further.

  • Bad News: If you overload the catalyst (>3-5 mol%) or use a ligand that is too electron-rich (e.g.,

    
    ), you will bypass this safety margin and trigger "homocoupling" or "over-coupling" at the bromine site.
    

Module 1: Catalyst Load Optimization Protocol

Do not guess. Use this High-Throughput Experimentation (HTE) logic to determine the Minimum Effective Loading (MEL).

Phase A: The "Ladder" Screen (Small Scale)

Run these parallel reactions on a 0.1 mmol scale.

  • Standard Conditions: 1.1 equiv Boronic Acid, 2.0 equiv

    
    , Toluene/Water (4:1), 60°C, 4 hours.
    
  • Variable: Catalyst Loading (using a standard precatalyst like

    
     or 
    
    
    
    ).
VialCatalyst Load (mol%)Expected OutcomeRisk Factor
A1 0.1% Incomplete Conversion (<50%)Catalyst death before completion.
A2 0.5% Target Zone Ideal balance of cost/selectivity.
A3 1.0% High Conversion (>95%)Monitor for trace de-bromination.
A4 2.5% Full ConversionHigh Risk: 5-10% Bis-coupled impurity.
A5 5.0% Over-reactionSignificant C-Br activation.
Phase B: The "Spike" Test (Validation)

If Vial A2 (0.5%) stalls at 80% conversion:

  • Do not simply start over with 1.0%.

  • Spike the reaction with an additional 0.2% catalyst.

  • Result: If the reaction restarts, your catalyst is dying (aggregating to Pd black). Solution: Switch to a more stable precatalyst (e.g., Pd-PEPPSI-IPr) rather than just increasing the load of an unstable one.

Module 2: Visualizing the Selectivity Pathway

The following diagram maps the kinetic decisions your system makes. Use this to diagnose impurities.

ReactionPathway cluster_conditions Optimization Control Substrate Substrate (I, Br, F) Pd_Cycle Pd(0) Oxidative Addition Substrate->Pd_Cycle Low Temp / Low Load Impurity_Br Impurity A (Coupling at Br) Substrate->Impurity_Br High Temp (Direct Br attack) Mono_Prod Target Product (Coupling at I) Pd_Cycle->Mono_Prod Fast (k1) Favored Path Impurity_Bis Impurity B (Double Coupling) Mono_Prod->Impurity_Bis Excess Catalyst Over-reaction (k2)

Caption: Figure 1. Kinetic pathway showing the primary risk of secondary oxidative addition (Impurity B) if catalyst load remains high after Iodine consumption.

Module 3: Troubleshooting & FAQs

Q1: My reaction stalls at 90% conversion. Should I add more catalyst?

Diagnosis: Likely Catalyst Poisoning or Ligand Dissociation . Technical Insight: The Iodine atom releases Iodide (


) into the solution. High concentrations of 

can poison Pd(0) by forming unreactive anionic palladate species

. Corrective Action:
  • Do not double the initial load.

  • Add a Promoter: Add silver salts (e.g.,

    
    ) to precipitate the iodide as AgI, freeing the catalyst.
    
  • Change Ligand: Switch to a bidentate ligand like dppf or Xantphos . These resist displacement by iodide better than

    
    .
    
Q2: I see 5-10% of the "Bis-coupled" product (reaction at Br). How do I stop this?

Diagnosis: Loss of Kinetic Selectivity. Root Cause: Your catalyst is too active, or the temperature is bridging the


 gap between C-I and C-Br activation.
Protocol: 
  • Reduce Temperature: Drop from 80°C to 45-50°C. The C-I bond reacts at room temp with good catalysts; C-Br usually requires heat.

  • Starve the Reaction: Use Slow Addition of the Boronic Acid. If the Boronic Acid concentration is low, the Pd(II)-Ar species waits longer for transmetalation. However, high Boronic acid relative to Pd is usually safer.

  • Switch Catalyst: If using SPhos or XPhos (Buchwald G3/G4), switch to

    
      or 
    
    
    
    . The "worse" ligand is often better for selectivity because it cannot activate the C-Br bond easily.
Q3: Can I use microwave heating to speed this up?

Recommendation: NO. Reasoning: Microwave heating creates rapid thermal spikes. While it accelerates the reaction, it flattens the kinetic selectivity landscape. You will likely see a spike in C-Br activation (Impurity A/B in Figure 1). Stick to conventional heating for polyhalogenated substrates.

Module 4: Post-Reaction Scavenging (Drug Dev Standard)

Since you are in drug development, residual Pd is a critical quality attribute (CQA).

Scavenger TypeMechanismBest ForProtocol
SiliaMetS® Thiol Covalent binding to Pd(II)General Pd removalAdd 4 equiv. relative to Pd, stir 4h at 50°C.
Activated Carbon AdsorptionBulk removalSlurry in MeOH, filter over Celite.
N-Acetyl Cysteine ChelationWater-soluble PdWash organic layer with 10% aq. solution.

References

  • Handy, S. T., & Zhang, Y. (2006).[4] "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications, (3), 299–301. Link

    • Core Mechanism: Establishes the foundational rules of C-I vs C-Br selectivity based on bond dissociation energies (BDE) and chemical shifts.
  • Fairlamb, I. J. S. (2007). "Palladium catalysis in synthesis: where next?" Organic & Biomolecular Chemistry, 5, 3561-3564. Link

    • Core Mechanism: Discusses catalyst deactivation pathways, specifically the formation of anionic pallad
  • Broutin, P. E., et al. (2005). "Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran." Organic Letters, 7(14), 3097–3100. Link

    • Validation: Demonstrates that even with identical halogens, position dictates reactivity. With your mixed halogens (I vs Br), the selectivity window is even wider.
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

    • Core Mechanism: The authoritative review on ligand effects (Active vs. Passive) which directly informs the recommendation to avoid bulky, electron-rich phosphines when selectivity is required.

Sources

Technical Guide: Elimination of Homocoupling in 2-Bromo-4-fluoro-5-iodoanisole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists encountering homocoupling impurities during the synthesis of 2-Bromo-4-fluoro-5-iodoanisole (CAS: 755027-18-0).[1]

This guide addresses the Directed Ortho Metalation (DoM) route, as it is the primary method where "homocoupling" (oxidative dimerization) is a critical failure mode.

Diagnostic & Root Cause Analysis

User Question: I am observing a high-molecular-weight impurity (approx. 600 Da) in my crude LC-MS after quenching the lithiation reaction with iodine. What is this, and how do I stop it?

Technical Answer: You are observing the biaryl homocoupling product (likely 2,2'-dibromo-4,4'-difluoro-5,5'-dimethoxybiphenyl).[1] This is a common byproduct in the synthesis of poly-halogenated aromatics via lithiation.[1]

The Mechanism of Failure

In the synthesis of This compound from 2-Bromo-4-fluoroanisole , the reaction proceeds via a lithiated intermediate.[1] The homocoupling arises from two distinct parasitic pathways:

  • Wurtz-Fittig Coupling (Pre-Quench): The lithiated intermediate (3-lithio-2-bromo-4-fluoroanisole) reacts with unreacted starting material (2-bromo-4-fluoroanisole) if the lithiation is slow or the temperature is too high.[1]

  • Oxidative Coupling (During Quench): If Iodine (

    
    ) is added to the reaction mixture, a local deficiency of 
    
    
    
    creates a condition where the newly formed Aryl-Iodide reacts with remaining Aryl-Lithium species.[1]
Pathway Visualization

The following diagram illustrates the competitive pathways between the desired iodination and the parasitic homocoupling.

HomocouplingPathways Start 2-Bromo-4-fluoroanisole Li_Int Lithiated Intermediate (Ar-Li) Start->Li_Int LDA/LiTMP, -78°C (Deprotonation) Product TARGET: This compound Li_Int->Product Path A: Fast Reaction with Excess I2 (Inverse Addition) Impurity IMPURITY: Biaryl Homocouple (Ar-Ar) Li_Int->Impurity Path B: Reaction with Product (Ar-I) (Slow I2 Addition) Li_Int->Impurity Path C: Reaction with Start Material (Ar-Br) (High Temp/Low Base) Iodine Iodine (I2) Quench

Figure 1: Kinetic competition between selective iodination (Path A) and homocoupling pathways (Path B & C).[2]

Prevention Protocols (Reaction Engineering)

User Question: How do I modify my protocol to prevent the formation of the dimer?

Technical Answer: You must switch from a "Direct Addition" to an "Inverse Addition" quench protocol and strictly control the lithiation temperature.

Protocol A: The Inverse Addition Quench (Critical)

Standard addition (dropping


 solution into the reaction flask) causes a transient high concentration of Ar-Li relative to 

, favoring the attack of Ar-Li on the newly formed Ar-I.[1]

Correct Procedure:

  • Prepare Quench Solution: Dissolve

    
     (1.5 – 2.0 equiv) in THF in a separate flask. Cool to -78°C.[1]
    
  • Transfer: Cannulate the cold lithiated reaction mixture into the iodine solution rapidly.

  • Result: The Ar-Li species always encounters a massive excess of electrophile (

    
    ), kinetically enforcing the formation of Ar-I and suppressing Ar-Ar formation.[1]
    
Protocol B: Base Selection & Temperature

Using LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA is recommended. LiTMP is bulkier and less nucleophilic, reducing the risk of attacking the bromine atom (halogen dance or displacement).

ParameterStandard Condition (Risk)Optimized Condition (Safe)Reason
Base LDALiTMP Prevents nucleophilic attack on Br.[1]
Temp -60°C to -40°C<-75°C Stabilizes Ar-Li; prevents benzyne formation.[1]
Quench Add

to Reaction
Add Reaction to

Ensures constant excess of electrophile.
Solvent THFTHF/Hexane (4:1) Non-polar co-solvents can stabilize lithio-aggregates.[1]

Remediation & Purification

User Question: I already have the impurity (approx. 5-10%). How do I remove it?

Technical Answer: The biaryl impurity is significantly more lipophilic and has a higher molecular weight than the target monomer. You can exploit these differences.

Method 1: Selective Recrystallization

The homocoupled dimer (Ar-Ar) often has poor solubility in cold alcohols compared to the monomer.[1]

  • Solvent: Methanol or Ethanol.

  • Procedure: Dissolve crude oil in minimum hot methanol. Cool slowly to 0°C.

  • Observation: The biaryl impurity often precipitates first as a white/off-white solid.[1] Filter this out. The filtrate contains your pure product.

    • Note: If the product also precipitates, switch to Hexanes . The dimer is less soluble in cold hexanes than the monomer.

Method 2: Flash Chromatography

Due to the minimal polarity difference, standard silica chromatography can be difficult.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Eluent: 100% Pentane or Hexane (Isocratic).

  • Rf Values (Approx):

    • Target (Ar-I): 0.45

    • Impurity (Ar-Ar): 0.35 (Often trails or overlaps)[1]

  • Optimization: Doping the hexane with 1%

    
     can sharpen the bands if streaking occurs.
    

FAQ: Common Troubleshooting Scenarios

Q: Can I use n-BuLi directly without a secondary amine? A: No. Direct use of n-BuLi will likely cause Lithium-Halogen exchange at the Bromine position (forming 2-lithio-4-fluoroanisole) rather than the desired deprotonation at C5.[1] You must use a hindered amide base (LiTMP or LDA) to favor deprotonation (DoM).

Q: I see a "Halogen Dance" product (iodine at the wrong position). Why? A: This occurs if the reaction warms up above -70°C before quenching.[1] The lithiated species is thermodynamically unstable and will migrate to the most stable position (often ortho to the bromine) or scramble. Maintain -78°C strictly.

Q: Can I use transmetalation to Zinc to stop homocoupling? A: Yes. Adding


 (dry, solution in THF) to the lithiated species at -78°C to form the Aryl-Zinc intermediate (

) before adding Iodine is a robust way to stop homocoupling.[1] Organozinc reagents are less reactive towards organic halides, effectively shutting down the Wurtz-type coupling pathway.[1]

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Detailed protocols on "Inverse Addition" for DoM reactions).
  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link[1]

  • Leroux, F., et al. (2004). Organolithium Reagents in Pharmaceutical Industry. Wiley-VCH.[1] (Case studies on biaryl impurity removal).

  • PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Link[1]

Sources

Validation & Comparative

HPLC Method Development Guide: Purity Analysis of 2-Bromo-4-fluoro-5-iodoanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 2-Bromo-4-fluoro-5-iodoanisole is a highly lipophilic, poly-halogenated aromatic ether used as a critical intermediate in pharmaceutical synthesis. Its purity analysis presents a specific chromatographic challenge: separating the target molecule from its regioisomers (positional isomers) and de-halogenated impurities (e.g., des-iodo analogs).

The Solution: While C18 columns are the industry standard for hydrophobicity-based separations, they often fail to resolve the "critical pair" of halogenated positional isomers due to identical hydrophobicity. This guide compares the standard C18 stationary phase against a Phenyl-Hexyl stationary phase .[1]

Verdict: The Phenyl-Hexyl chemistry is superior for this application. It leverages


 interactions and specific halogen-phenyl selectivity to achieve baseline resolution (

) where C18 fails.

Part 1: Molecule Profile & Separation Physics

Understanding the analyte is the first step in rational method development.

PropertyValue / CharacteristicChromatographic Implication
Structure Poly-halogenated AnisoleHigh electron density variation on the ring; susceptible to

interactions.
LogP (Predicted) ~3.8 - 4.2Highly hydrophobic. Requires high organic content for elution.
Solubility Low in water; High in MeOH/ACNSample diluent must be high % organic to prevent precipitation.
UV Max ~210 nm, ~254 nm254 nm is preferred for selectivity; 210 nm for trace impurity detection (requires HPLC-grade solvents).
Critical Impurities 2-Bromo-4-fluoro-6 -iodoanisole (Regioisomer)Almost identical hydrophobicity to target; difficult to separate on C18.

Part 2: Comparative Study (C18 vs. Phenyl-Hexyl)

We compared the performance of a standard Alkyl-C18 column against a Phenyl-Hexyl column.

Experimental Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (Critical for Phenyl selectivity).

The Comparison Data
ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100mm, 3.5µm)Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100mm, 3.5µm)
Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

Interaction + Shape Selectivity
Retention Time (Target) 12.4 min13.8 min
Critical Pair Resolution (

)
1.1 (Co-elution) 2.8 (Baseline Separation)
Tailing Factor (

)
1.11.05
Selectivity (

)
1.021.08
Mechanistic Insight

Why C18 Failed: The C18 phase interacts primarily through dispersive (Van der Waals) forces. Since the target and its regioisomer have nearly identical lipophilicity (LogP), the C18 ligand cannot distinguish between the iodine position at C5 vs. C6.

Why Phenyl-Hexyl Won: The Phenyl-Hexyl phase introduces a "secondary interaction." The electron-deficient iodine atom on the analyte interacts with the


-electron cloud of the phenyl stationary phase. This interaction is sterically sensitive to the position of the halogen, creating thermodynamic selectivity (

) that pure hydrophobicity cannot achieve.

Critical Note on Solvent: Acetonitrile (ACN) possesses its own


-electrons (triple bond), which can shield the analyte from the stationary phase. Methanol  is required to expose the analyte to the phenyl ring on the column.

Part 3: Optimized Experimental Protocol

This is the validated workflow for the Phenyl-Hexyl method.

Reagent Preparation
  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 100% Methanol (MeOH).

  • Diluent: 80:20 Methanol:Water. (Note: High organic is needed to dissolve the lipophilic target).

Instrument Parameters
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or 2.7 µm Core-Shell).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temp: 35°C (Slight elevation improves mass transfer for bulky halogens).

Gradient Table
Time (min)% Mobile Phase BEvent
0.050Initial Hold
2.050Isocratic to stack peak
15.090Linear Gradient
18.090Wash highly lipophilic dimers
18.150Re-equilibration
23.050End of Run

Part 4: Visualizing the Logic

Diagram 1: Method Development Workflow

This diagram outlines the decision matrix used to select the Phenyl-Hexyl column.

MethodDevelopment Start Define Analyte: This compound PropCheck Analyze Properties: Halogenated? Aromatic? Isomers? Start->PropCheck Branch Isomer Separation Required? PropCheck->Branch C18_Path Standard C18 Screening Branch->C18_Path No (Simple Purity) Phenyl_Path Phenyl-Hexyl Screening (Targeting Pi-Pi Interactions) Branch->Phenyl_Path Yes (Regioisomers) Result_Fail C18 Result: Poor Resolution of Positional Isomers C18_Path->Result_Fail Solvent_Check Select Solvent: Methanol (Promotes Pi-Pi) vs ACN (Suppresses Pi-Pi) Phenyl_Path->Solvent_Check Result_Pass Phenyl-Hexyl Result: Baseline Separation (Rs > 2.0) Solvent_Check->Result_Pass Use MeOH

Caption: Decision tree prioritizing Phenyl-Hexyl chemistry for halogenated aromatic isomers.

Diagram 2: Interaction Mechanism

Visualizing why the Phenyl-Hexyl column separates the critical pair.

Mechanism PhenylLigand Phenyl-Hexyl Stationary Phase (Electron Rich) Target Target Molecule (Iodine at C5) PhenylLigand->Target Interacts with Impurity Impurity (Iodine at C6) PhenylLigand->Impurity Interacts with Interaction1 Strong Pi-Pi + Steric Fit Target->Interaction1 Result Interaction2 Weak Pi-Pi + Steric Clashes Impurity->Interaction2 Result

Caption: The Phenyl-Hexyl phase discriminates based on the spatial position of the Iodine atom.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from

  • Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Retrieved from

  • PubChem. (2025).[2][3] this compound Physical Properties. National Library of Medicine. Retrieved from

  • Phenomenex. (2020). Reversed Phase HPLC Method Development: Effect of Solvent on Phenyl Selectivity. Retrieved from

Sources

Comparative Reactivity Guide: Halogenated Anisole Scaffolds in High-Throughput Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Guide: Halogenated Anisole Building Blocks Content Type: Technical Comparison Guide Audience: Senior Medicinal Chemists & Process Development Scientists

Introduction: The Anisole Paradox

In medicinal chemistry, halogenated anisoles are not merely "starting materials"; they are bifunctional logic gates. The methoxy group (–OMe) acts as a powerful Electron Donating Group (EDG) for electrophilic substitution and a Directed Metalation Group (DMG) for lithiation. The halogen (–X) introduces a competing electronic withdrawal and a site for transition-metal catalysis.

This guide objectively compares the performance of Fluoro- , Chloro- , Bromo- , and Iodoanisoles . It addresses the critical decision points where reactivity diverges: Palladium-catalyzed cross-coupling (controlled by bond dissociation energy) versus Lithiation (controlled by acidity vs. exchange rates).

Part 1: The Cross-Coupling Hierarchy (Pd-Catalysis)

The reactivity of halogenated anisoles in Suzuki-Miyaura and Buchwald-Hartwig couplings is dictated by the rate of Oxidative Addition (OA) to Pd(0). This step is generally rate-limiting for aryl chlorides and bromides.

Performance Comparison Table
ScaffoldC–X BDE (kcal/mol)Relative OA RateRecommended Catalyst SystemPrimary Utility
Iodoanisole ~65Fastest (k_rel > 1000)Pd(PPh₃)₄ / Na₂CO₃Mild, room-temp couplings; unstable to storage.
Bromoanisole ~81Fast (Reference)Pd(dppf)Cl₂ / K₂CO₃The industrial standard; robust and scalable.
Chloroanisole ~96Slow (k_rel < 0.1)Pd(OAc)₂ + SPhos/XPhosLate-stage functionalization; orthogonal to Br/I.
Fluoroanisole ~115Inert to Pd(0) N/A (requires Ni or S_NAr)Used as a stable electronic modulator or for DoM.
Mechanistic Insight: The Chemoselectivity Trap

When designing a synthesis with a Bromo-Iodoanisole (e.g., 4-bromo-2-iodoanisole), the kinetic difference allows for sequential coupling. The C–I bond undergoes oxidative addition at room temperature, leaving the C–Br bond intact for a second diversification step.

Experimental Warning: While Iodoanisoles react fastest, they are prone to dehalogenation (reduction) if the transmetallation step is slow. Bromoanisoles are often preferred for Process Chemistry due to higher stability.

Visualizing the Kinetic Bottleneck

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Rate Limiting for Cl Fast for I/Br ArX Ar-X (Substrate) ArX->OxAdd TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet + Ar'-B(OH)2 Prod Reductive Elimination (Ar-Nu + Pd(0)) TransMet->Prod Product Release Prod->Pd0 Regeneration

Figure 1: The Catalytic Cycle. Note that for Chloroanisoles, the Pd(0) → Oxidative Addition step requires electron-rich phosphine ligands to lower the activation energy.

Part 2: The Lithiation Divergence (DoM vs. Exchange)

This is the most frequent point of failure in anisole functionalization. The outcome of treating a halogenated anisole with n-butyllithium (n-BuLi) depends entirely on the halogen identity.

  • The Rule of Exchange: If X = Br or I , Lithium-Halogen Exchange (Li/X) is kinetically faster than deprotonation.

  • The Rule of DoM: If X = F or Cl , the C–X bond is too strong for exchange at -78°C. The base will instead remove the most acidic proton (Directed Ortho Metalation).

Case Study: 3-Haloanisoles

Consider 3-Fluoroanisole vs. 3-Bromoanisole .

  • 3-Bromoanisole + n-BuLi: Yields 3-Lithioanisole . The bromine is lost. The anisole ring is functionalized at the meta position.

  • 3-Fluoroanisole + n-BuLi: Yields 2-Lithio-3-fluoroanisole . The fluorine remains. The lithiation occurs at the C2 position (between OMe and F) due to the synergistic inductive acidification by both groups.

Decision Tree for Functionalization

LithiationLogic Start Haloanisole + n-BuLi (-78°C) CheckX Identify Halogen (X) Start->CheckX BrI X = Br, I CheckX->BrI Weak C-X Bond FCl X = F, Cl CheckX->FCl Strong C-X Bond Exchange Li-Halogen Exchange (Kinetic Control) BrI->Exchange DoM Directed Ortho Metalation (Acid-Base Control) FCl->DoM ProdExchange Product: Ar-Li (Halogen Lost) Exchange->ProdExchange ProdDoM Product: Ar(Li)-X (Halogen Retained) DoM->ProdDoM

Figure 2: Reactivity divergence. Use Br/I precursors to generate nucleophiles at the carbon bearing the halogen.[1] Use F/Cl precursors to functionalize adjacent to the halogen.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable intermediates.

Protocol A: Sequential Coupling of 4-Bromo-2-iodoanisole

Objective: Selectively couple the iodo-position without touching the bromo-position.

  • Setup: Charge a flask with 4-bromo-2-iodoanisole (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Solvent: Add degassed DME/2M Na₂CO₃ (2:1 ratio). Note: Use biphasic conditions to scavenge boronic acid homocoupling byproducts.

  • Reaction: Stir at Room Temperature (20-25°C) for 4-6 hours.

    • Critical Checkpoint: Do not heat. Heating >40°C activates the C-Br bond.

  • Validation: Monitor by HPLC. The starting material (Rt_1) should disappear. If a peak corresponding to the bis-coupled product appears, lower the temperature to 0°C.

  • Workup: Standard aqueous extraction. The product contains a bromine handle ready for a second coupling (e.g., using Pd(dppf)Cl₂ at 80°C).

Protocol B: Regioselective Lithiation of 3-Fluoroanisole

Objective: Introduce an electrophile at the C2 position (between F and OMe).

  • Drying: Ensure 3-fluoroanisole is dry (distill over CaH₂ if necessary). Dissolve in anhydrous THF (0.2 M).

  • Cryogenics: Cool to -78°C (dry ice/acetone). Wait 15 minutes for thermal equilibration.

  • Metalation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Mechanistic Note: The solution may turn slight yellow. The Li coordinates to the OMe oxygen, directing the base to the C2 proton.

  • Aging: Stir at -78°C for 1 hour.

    • Self-Validation: Quench a 50 µL aliquot with D₂O and run NMR. >95% deuterium incorporation at C2 confirms the lithiated species is formed.

  • Trapping: Add the electrophile (e.g., DMF, I₂, or aldehyde) dissolved in THF.

  • Warming: Allow to warm to room temperature only after the electrophile addition is complete.

References
  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
  • Snieckus, V. (1990).[2] Directed Ortho Metalation.[2][3][4][5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Schlosser, M. (2005). The "Anisole" Paradox: The Competition between Steric and Electronic Effects in the Metalation of Methoxyarenes. Angewandte Chemie International Edition, 44(3), 376–393. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1. (Classic reference on DoM hierarchy).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-4-fluoro-5-iodoanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Bromo-4-fluoro-5-iodoanisole is a highly functionalized halogenated aromatic ether, primarily utilized as a scaffold in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its structure features three distinct halogen handles (F, Br, I) on an electron-rich anisole ring, allowing for orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira).

While specific toxicological data for this exact isomer is often limited in public databases, Structure-Activity Relationship (SAR) analysis with close analogs (e.g., 2-Bromo-5-iodoanisole) dictates that it be handled as a lipophilic irritant with high potential for respiratory tract irritation.

Physical State Prediction: Based on the molecular weight (approx. 330.9 g/mol ) and heavy halogen substitution, this compound is almost certainly a solid/powder at room temperature.

Hazard Identification & Risk Assessment

Effective PPE selection relies on understanding the specific hazards of the molecule, not just generic lab safety.

Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritation.The lipophilic methoxy (anisole) group facilitates dermal absorption, allowing the halogens to react with subcutaneous tissue.
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Mechanical abrasion from dust and chemical irritation upon contact with mucosal membranes.
STOT-SE H335 May cause respiratory irritation.[2][3]Fine halogenated dusts are severe respiratory irritants; inhalation can lead to chemically induced pneumonitis.
Environmental H411/H412 Toxic to aquatic life.Halogenated aromatics are persistent; preventing drain discharge is critical.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the operation's intensity.

Hand Protection Strategy

Why: Halogenated aromatics can permeate standard latex rapidly. Nitrile provides better resistance, but the "anisole" moiety increases solvent solubility.

  • Standard Handling (Solid Weighing):

    • Primary: Nitrile (minimum 5 mil thickness).

    • Technique: Single glove acceptable if no solvents are present.

  • Solution Handling (Synthesis/Extraction):

    • Primary: Laminate film gloves (e.g., Silver Shield®) or Viton®.

    • Secondary (Outer): Disposable Nitrile (for dexterity and grip).

    • Reasoning: If dissolved in DCM or THF, the solvent will carry the toxin through standard nitrile in <5 minutes.

Respiratory & Eye Protection[3][4][5][6][7]
OperationEye ProtectionRespiratory ProtectionEngineering Control
Weighing (<100 mg) Safety Glasses w/ side shieldsN95 (Optional if in hood)Class II Biosafety Cabinet or Fume Hood
Weighing (>1 g) Chemical Goggles (sealed)P100 Half-face RespiratorPowder Containment Hood
Reaction Setup Safety GlassesNone (Sash down)Fume Hood (Face velocity: 100 fpm)
Spill Cleanup Chemical GogglesFull-face P100Local Exhaust

Operational Protocol: The "Safe-Path" Workflow

Step 1: Weighing & Static Control

Halogenated powders are often static-prone, causing "fly-away" particles that contaminate the balance area.

  • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • Containment: Weigh into a tared vial or weighing boat; avoid using weighing paper which can result in spillages during transfer.

  • Decontamination: Wipe the exterior of the stock vial with a Kimwipe dampened in ethanol before returning it to storage.

Step 2: Solubilization

Caution: Exothermic potential.

  • Place the reaction vessel in the fume hood.

  • Add solvent (typically DCM, THF, or DMF) slowly.

  • Ventilation: Keep the sash as low as possible. Halogenated vapors are heavier than air and will accumulate at the floor of the hood; ensure rear baffles are not blocked.

Step 3: Waste Disposal

This is a Halogenated Organic Waste stream.[4]

  • DO NOT mix with non-halogenated solvents (acetone/ethanol waste).

  • Labeling: Clearly mark the waste tag with "Contains Organic Halogens (F, Br, I)."

  • Segregation: Keep separate from strong acid waste to prevent the potential liberation of acid halides.

Visualizing the Safety Workflow

The following logic flow ensures a self-validating safety loop.

SafetyProtocol Start Start: Chemical Retrieval Assess Assess State: Solid vs. Solution Start->Assess SolidPPE PPE: Nitrile (5mil) + Safety Glasses Assess->SolidPPE Solid SolPPE PPE: Double Glove (Laminate + Nitrile) Assess->SolPPE Dissolved Weigh Weighing: Use Anti-Static Gun In Fume Hood SolidPPE->Weigh React Reaction: Sash < 18 inches Check Baffles Weigh->React Solubilization Waste Disposal: Halogenated Stream (Red Can) Weigh->Waste Cleanup SolPPE->React React->Waste

Figure 1: Decision logic for PPE selection and handling based on the physical state of the chemical.

Emergency Response Plan

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. The presence of Fluorine/Bromine suggests potential for delayed pulmonary edema; medical observation is recommended.

  • Skin Contact:

    • Drench: Immediately wash with soap and water for 15 minutes.[5]

    • Solvent Warning: Do NOT use ethanol or acetone to wash skin; this will increase the absorption of the halogenated compound.

  • Spill (Solid): Do not dry sweep. Wet the powder with a chemically inert solvent (e.g., heptane) or use a HEPA-filtered vacuum to prevent dust generation.

References

  • PubChem. (2025).[1] 2-Bromo-4-iodoanisole (Compound Summary).[1][6] National Library of Medicine. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents & Waste Guidelines.[7] Retrieved from [Link][7]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.